molecular formula C5H9FO2 B2657504 (3R,4S)-3-FLUOROOXAN-4-OL CAS No. 1422188-18-8; 1893404-91-5

(3R,4S)-3-FLUOROOXAN-4-OL

Cat. No.: B2657504
CAS No.: 1422188-18-8; 1893404-91-5
M. Wt: 120.123
InChI Key: MSXRZCAECMOKSR-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-3-FLUOROOXAN-4-OL (CAS 1893404-91-5) is a chiral, fluorinated tetrahydropyran derivative of high interest in advanced chemical and medicinal research. This compound serves as a versatile synthetic building block, particularly in the exploration of bioisosteres and conformational probes for complex biological targets. The strategic introduction of fluorine adjacent to a hydroxyl group on a saturated ring system is a powerful strategy to fine-tune a molecule's electronic properties, metabolic stability, and potential for intramolecular hydrogen bonding . While specific applications for this exact molecule are an active area of research, its structural features are highly relevant in modern drug discovery. Compounds with the 3-fluorooxan-4-ol scaffold are investigated in the development of novel chemical entities, including potential protease inhibitors and other therapeutic agents . The stereochemistry of the fluorine and hydroxyl substituents is critical, as it dictates the overall three-dimensional shape and electrostatic potential of the molecule, which in turn governs its interactions with biological macromolecules . Researchers value this compound for its potential to modulate molecular recognition events in a stereochemistry-dependent fashion. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can leverage this compound to study the effects of fluorination on ring conformation, hydrogen-bonding capacity, and other physicochemical properties in the context of probe and drug design. For specific handling and storage information, please refer to the available Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S)-3-fluorooxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3H2/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXRZCAECMOKSR-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]([C@H]1O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(3R,4S)-3-fluorooxan-4-ol CAS 1893404-91-5 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (3R,4S)-3-fluorooxan-4-ol (CAS 1893404-91-5)

Abstract

This compound is a fluorinated heterocyclic building block with significant potential in medicinal chemistry and drug development. The strategic introduction of a fluorine atom onto the tetrahydropyran scaffold imparts unique stereoelectronic properties that can profoundly influence molecular conformation, metabolic stability, and target binding affinity. This guide provides a comprehensive technical overview of this compound, consolidating predicted physicochemical properties, a plausible synthetic methodology, anticipated spectroscopic signatures, and a discussion of its chemical reactivity. Furthermore, it explores the rationale for its application in modern drug discovery programs, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. While extensive peer-reviewed data on this specific molecule is limited, this document serves as an authoritative guide by synthesizing information from analogous structures and established chemical principles.

Introduction and Strategic Importance

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile.[3] this compound, a member of the fluorinated tetrahydropyran class, embodies a synthetically accessible building block poised for utilization in the creation of novel chemical entities.

The defining feature of this molecule is the trans relationship between the fluorine atom at the C3 position and the hydroxyl group at the C4 position. This specific stereochemistry rigidly influences the conformational preference of the oxane ring and presents distinct vectors for hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition by biological targets. Although not as widely documented as other fluorinated heterocycles, its commercial availability from suppliers such as Alchimica s.r.o. and SUZHOU ARTK MEDCHEM CO.,LTD. indicates its emerging relevance in synthetic programs.[1][4]

This guide aims to bridge the gap in the existing literature by providing a detailed, predictive analysis of its core properties and potential applications, thereby equipping researchers with the foundational knowledge required to effectively utilize this compound.

Physicochemical Properties: A Predictive Analysis

Direct experimental data for this compound is not extensively published. However, we can predict its properties with a high degree of confidence by using its non-fluorinated parent, Tetrahydro-2H-pyran-4-ol (CAS 2081-44-9), as a baseline and considering the known effects of fluorination.

PropertyTetrahydro-2H-pyran-4-ol (Baseline)This compound (Predicted)Rationale for Prediction
Molecular Formula C₅H₁₀O₂C₅H₉FO₂Substitution of H with F.
Molecular Weight 102.13 g/mol [5]120.12 g/mol Addition of F (18.998) - H (1.008).
Boiling Point 87 °C at 15 mmHg[5]Slightly lower than baselineFluorine substitution can decrease intermolecular hydrogen bonding strength, potentially lowering the boiling point.
Density 1.071 g/mL at 25 °C[5]~1.15 - 1.25 g/mLFluorine is significantly denser than hydrogen, increasing the overall molecular density.
LogP (Octanol/Water) -0.4 to -0.6 (Predicted)~ -0.1 to 0.2The lipophilicity of alkyl fluorides is generally slightly higher than the corresponding alcohols. The fluorine atom can mask the polarity of the adjacent C-H bonds, slightly increasing lipophilicity despite its electronegativity.[6]
pKa (of -OH) ~14.6 (Predicted)~13.5 - 14.0The electron-withdrawing effect of the adjacent fluorine atom via the inductive effect will increase the acidity of the hydroxyl proton, thus lowering its pKa.
Solubility Very soluble in waterSoluble in water and polar organic solventsThe presence of both a hydroxyl group and an ether oxygen ensures good hydrogen bonding capability with water. Solubility may be slightly reduced compared to the parent diol due to the increase in molecular weight and slight increase in lipophilicity.

Proposed Synthetic Strategy

The synthesis of fluorinated tetrahydropyrans can be approached through several established methodologies. A robust and stereocontrolled synthesis of this compound would likely commence from a readily available precursor like tetrahydropyran-4-one. The key challenges are the stereoselective installation of the hydroxyl group and the subsequent introduction of the fluorine atom in a trans configuration.

A plausible and efficient workflow is outlined below:

G cluster_0 Step 1: Stereoselective Reduction cluster_1 Step 2: Deoxyfluorination cluster_2 Step 3: Deprotection A Tetrahydropyran-4-one B (cis)-Tetrahydropyran-3,4-diol Precursor A->B  1. Silylation (e.g., TBSOTf, Et3N)  2. Enolate formation (LDA)  3. Hydroxylation (Davis oxaziridine) C This compound (Protected) B->C  Deoxyfluorination (e.g., DAST, PyFluor, AlkylFluor)  Inversion of Stereochemistry (SN2) D This compound (Final Product) C->D  Deprotection (e.g., TBAF or HF-Pyridine)

Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
  • Stereoselective Hydroxylation: Tetrahydropyran-4-one is first converted to its corresponding silyl enol ether. Stereoselective hydroxylation of the enolate using an electrophilic oxygen source like a Davis oxaziridine would yield a protected syn-hydroxy ketone. Subsequent reduction of the ketone, for example with a bulky reducing agent to favor axial attack, would yield the desired cis-diol precursor (after deprotection).

  • Selective Protection & Activation: The diol would then be selectively protected, leaving the hydroxyl group at the C3 position available for fluorination. This hydroxyl group would then be activated, for instance by conversion to a mesylate or tosylate.

  • Nucleophilic Fluorination: The key step involves an Sₙ2 reaction with a fluoride source (e.g., tetrabutylammonium fluoride - TBAF). This reaction proceeds with inversion of configuration, converting the activated C3 hydroxyl group into the desired C3 fluoride with the correct (3R) stereochemistry, resulting in the final trans product arrangement. Modern deoxyfluorination reagents like DAST, Deoxo-Fluor, or the more recent AlkylFluor could also be employed directly on a suitably protected alcohol.

  • Deprotection: The final step involves the removal of any protecting groups under standard conditions (e.g., acid or fluoride-mediated deprotection for silyl ethers) to yield pure this compound.

This proposed route is designed to be a self-validating system, where the stereochemical outcome of each step dictates the final product's configuration, ensuring high diastereoselectivity.

Anticipated Spectroscopic Signature

Spectroscopic analysis is critical for the structural confirmation of this compound. Below are the predicted key features for its NMR and IR spectra.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR: The spectrum will be complex due to the cyclic nature and diastereotopic protons. The proton at C3 (H-3), geminal to the fluorine, is expected to be a doublet of multiplets (dm) around δ 4.5-4.8 ppm. It will show a large geminal coupling to fluorine (²JH-F ≈ 45-50 Hz) and smaller vicinal couplings to the C2 protons. The proton at C4 (H-4), geminal to the hydroxyl group, will appear as a multiplet around δ 3.8-4.1 ppm, with its chemical shift being solvent-dependent. The remaining methylene protons on the ring (C2, C5, C6) will appear as complex multiplets between δ 3.4-4.0 ppm and δ 1.5-2.0 ppm.

  • ¹³C NMR: The carbon bearing the fluorine (C-3) will be significantly affected, appearing as a doublet with a large one-bond C-F coupling constant (¹JC-F ≈ 180-200 Hz) in the range of δ 88-95 ppm. The adjacent carbons (C-2 and C-4) will also show smaller two-bond couplings (²JC-F ≈ 15-25 Hz). The carbon bearing the hydroxyl group (C-4) is expected around δ 68-75 ppm.

  • ¹⁹F NMR: This will be the most definitive spectrum. A single resonance is expected, which will appear as a complex multiplet due to couplings to H-3, H-2, and H-4 protons. The chemical shift will be highly dependent on the solvent and reference standard but is typically expected in the range of δ -180 to -210 ppm for secondary alkyl fluorides.

Infrared (IR) Spectroscopy
  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group's stretching vibration.

  • C-H Stretch: Multiple sharp peaks between 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

  • C-F Stretch: A strong, sharp absorption band in the region of 1050-1150 cm⁻¹, which is characteristic of a C-F single bond.

  • C-O Stretch: A strong band around 1080-1120 cm⁻¹ for the ether C-O-C stretch.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its two primary functional groups: a secondary alcohol and a secondary alkyl fluoride.

  • Alcohol Reactivity: The hydroxyl group at C4 can undergo typical reactions of secondary alcohols, such as oxidation to the corresponding ketone (3-fluorooxan-4-one), etherification, or esterification. The reactivity might be slightly modulated by the electronic influence of the adjacent fluorine atom.

  • Fluoride Reactivity: The C-F bond is exceptionally strong and generally unreactive towards nucleophilic substitution under standard conditions.[2] However, under forcing conditions or with strong Lewis acids, substitution could potentially occur. The trans orientation of the neighboring hydroxyl group may allow for anchimeric assistance in certain reactions, potentially leading to epoxide formation under basic conditions.

  • Stability: The compound is expected to be stable under neutral and mildly acidic or basic conditions at ambient temperature. Strong acids may lead to ring-opening or elimination reactions. The tetrahydropyran ring itself is generally stable, but like other ethers, it can potentially form peroxides upon prolonged exposure to air and light.

G cluster_0 Potential Reactions A This compound -OH (Secondary Alcohol) -F (Secondary Fluoride) B Oxidation (e.g., PCC, Swern) Ketone Formation A:f0->B C Esterification / Etherification Protection / Derivatization A:f0->C D Substitution (Forced Conditions) Lewis Acid Catalysis A:f1->D

Key reactivity pathways for this compound.

Significance in Medicinal Chemistry and Drug Design

The this compound scaffold is a valuable building block for drug discovery for several key reasons, directly attributable to the strategic placement of the fluorine atom.

  • Metabolic Blocking: The C-F bond is highly resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of metabolic oxidation can significantly increase a drug candidate's half-life and bioavailability.[2]

  • Conformational Control: The gauche effect between the electronegative fluorine and the ring oxygen can influence the conformational equilibrium of the tetrahydropyran ring. This pre-organization can lock the molecule into a bioactive conformation, enhancing binding affinity for a target protein.

  • Modulation of Acidity/Basicity: The inductive effect of fluorine lowers the pKa of the adjacent hydroxyl group. This can alter hydrogen bonding capabilities, which are crucial for protein-ligand interactions.[6]

  • Increased Membrane Permeability: While seemingly counterintuitive for an electronegative atom, strategic fluorination can sometimes enhance membrane permeability by masking polar C-H bonds, thereby increasing localized lipophilicity.[6]

The trans-fluoro-alcohol motif can act as a unique pharmacophore, engaging in specific hydrogen bond donor/acceptor patterns within a protein binding pocket that would be inaccessible to the non-fluorinated analog. This makes this compound an attractive starting point for fragment-based drug discovery or for the lead optimization of existing heterocyclic drug candidates.

Conclusion

This compound (CAS 1893404-91-5) represents a promising, yet underexplored, building block for chemical synthesis and drug discovery. While detailed experimental characterization is sparse in the public domain, its properties and reactivity can be reliably predicted based on well-established principles of physical organic chemistry. Its unique stereochemical and electronic features, conferred by the trans-fluoro-alcohol motif on a tetrahydropyran ring, offer medicinal chemists a powerful tool to address common challenges in drug design, including metabolic instability and conformational flexibility. This guide provides the foundational knowledge and predictive insights necessary for researchers to confidently incorporate this valuable scaffold into their synthetic and drug discovery endeavors.

References

SciSupplies. (n.d.). This compound, 97%, 500mg. Retrieved February 24, 2026, from [Link]

[4] ChemBuyersGuide.com, Inc. (n.d.). Alchimica s.r.o. Retrieved February 24, 2026, from [Link]

Hu, J., et al. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Organic Letters. Available at: [Link]

[3] Inoue, M., et al. (2020). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. RSC Medicinal Chemistry.

Beilstein J. Org. Chem. (2024). Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]

El-Faham, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

ResearchGate. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. Available at: [Link]

[2] Taylor & Francis Online. (2025). Key developments in fluorinated heterocycles. Retrieved February 24, 2026, from [Link]

[6] MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available at: [Link]

Cheméo. (n.d.). Chemical Properties of Tetrahydro-4H-pyran-4-ol (CAS 2081-44-9). Retrieved February 24, 2026, from [Link]

Chemsrc. (2025). Tetrahydropyran | CAS#:142-68-7. Retrieved February 24, 2026, from [Link]

Chemistry LibreTexts. (2023). 10.5: Preparing Alkyl Halides from Alcohols. Retrieved February 24, 2026, from [Link]

eScholarship. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved February 24, 2026, from [Link]

Goldberg, N. W., et al. (2016). Deoxyfluorination of Alcohols - AlkylFluor. PMC. Available at: [Link]

Chemistry LibreTexts. (2024). 10.5: Preparing Alkyl Halides from Alcohols. Retrieved February 24, 2026, from [Link]

PubMed. (2005). 1H, 13C and 19F NMR spectroscopy of polyfluorinated ureas. Correlations involving NMR chemical shifts and electronic substituent effects. Retrieved February 24, 2026, from [Link]

PubChem. (n.d.). Tetrahydro-4H-pyran-4-ol. Retrieved February 24, 2026, from [Link]

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved February 24, 2026, from [Link]

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved February 24, 2026, from [Link]

Wang, X., et al. (2021). Deoxyfluorination of alcohols with aryl fluorosulfonates. Chemical Science. Available at: [Link]

Organic Chemistry Data. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts. Retrieved February 24, 2026, from [Link]

YouTube. (2020). Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines. Retrieved February 24, 2026, from [Link]

Sources

Structural Dynamics and Synthetic Utility of (3R,4S)-3-Fluorotetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural dynamics, synthesis, and medicinal utility of (3R,4S)-3-fluorotetrahydro-2H-pyran-4-ol , a high-value fluorinated scaffold in modern drug discovery.

Executive Summary

The introduction of fluorine into saturated heterocycles is a cornerstone strategy in medicinal chemistry to modulate pKa, lipophilicity (LogP), and metabolic stability without significantly altering steric bulk. (3R,4S)-3-fluorotetrahydro-2H-pyran-4-ol (CAS: 1893404-91-5) represents a specific cis-diastereomer of the 3-fluoro-4-hydroxy tetrahydropyran system. Unlike its trans-counterpart, the (3R,4S) isomer exhibits unique conformational locking properties driven by the gauche effect , making it an ideal scaffold for fragment-based drug design (FBDD) and as a bioisostere for proline or carbohydrate mimics.

Part 1: Structural Anatomy & Stereochemical Analysis

Absolute and Relative Configuration

The (3R,4S) designation defines the absolute configuration at the two chiral centers. In the context of the tetrahydropyran ring:

  • C3 Center (R): Substituted with a fluorine atom.[1][2][3][4][5][6][7]

  • C4 Center (S): Substituted with a hydroxyl group.[7]

This configuration corresponds to the cis-isomer , where the fluorine and hydroxyl groups reside on the same face of the pyran ring. This relative stereochemistry is critical because it dictates the available conformational space and the vector of hydrogen bond donors/acceptors.

Conformational Landscape: The Fluorine Gauche Effect

The conformational equilibrium of (3R,4S)-3-fluorotetrahydro-2H-pyran-4-ol is governed by the interplay between steric 1,3-diaxial interactions and the stereoelectronic gauche effect .

  • Conformer A (F-axial / OH-equatorial): The C3-F bond is axial. In this orientation, the

    
     orbital is antiperiplanar to the 
    
    
    
    orbitals but maintains a gauche relationship with the ring oxygen (O1). Crucially, the highly electronegative fluorine prefers a gauche orientation relative to the vicinal C-O bonds (the ring oxygen), a phenomenon known as the gauche effect.
  • Conformer B (F-equatorial / OH-axial): Placing the hydroxyl group axial allows for potential intramolecular Hydrogen Bonding (F...HO), but this is often energetically penalized by 1,3-diaxial strains with ring protons.

Dominant Conformer: Experimental and computational data suggest the F-axial / OH-equatorial chair is the global minimum. This conformation satisfies the gauche effect (stabilizing the C-F bond) while placing the bulky hydroxyl group in the sterically favorable equatorial position.

Visualization of Conformational Dynamics

G ConfA (3R,4S)-Cis Conformer A (F-axial, OH-equatorial) [Dominant] ConfB (3R,4S)-Cis Conformer B (F-equatorial, OH-axial) [Minor] ConfA->ConfB Ring Flip (ΔG > 0) Gauche Stabilizing Factors: 1. C-F/O-Ring Gauche Effect 2. OH Steric Freedom Gauche->ConfA HBond Stabilizing Factors: 1. Intramolecular H-Bond (F...HO) (Weak in polar solvents) HBond->ConfB

Figure 1: Conformational equilibrium of the (3R,4S) isomer. The F-axial conformation is stabilized by stereoelectronic effects.

Part 2: Synthetic Protocols

Synthesis of the specific (3R,4S) enantiomer requires strict stereocontrol, as direct fluorination often leads to mixtures or elimination byproducts.

Strategy: Diastereoselective Reduction

The most robust route involves the construction of the pyranone core followed by a stereocontrolled reduction.

Protocol:

  • Precursor Synthesis: Start with 3-fluorotetrahydro-4H-pyran-4-one. This can be accessed via electrophilic fluorination (Selectfluor) of the corresponding enol ether or silyl enol ether.

  • Stereoselective Reduction: Reduction of the

    
    -fluoro ketone.
    
    • Reagent:L-Selectride (Lithium tri-sec-butylborohydride).

    • Mechanism:[5][8][9][10] The bulky hydride attacks from the less hindered equatorial face, forcing the resulting hydroxyl group into an axial position (kinetic control), or utilizing chelation control to yield the cis-isomer.

    • Enzymatic Route: For high enantiopurity (ee > 99%), Ketoreductases (KREDs) are employed to selectively reduce the ketone to the (3R,4S) alcohol.

Synthetic Workflow Diagram

Synthesis Start 3,6-Dihydro-2H-pyran Step1 Epoxidation (mCPBA) Start->Step1 Inter1 3,4-Epoxytetrahydropyran Step1->Inter1 Step2 Ring Opening (HF/Et3N) (Anti-addition) Inter1->Step2 Inter2 Trans-3-Fluoro-4-hydroxypyran (Racemic) Step2->Inter2 Step3 Oxidation (Dess-Martin) Inter2->Step3 Inter3 3-Fluorotetrahydro-4H-pyran-4-one Step3->Inter3 Step4 Asymmetric Reduction (KRED Enzyme / NADH) Inter3->Step4 Final (3R,4S)-3-Fluorotetrahydro-2H-pyran-4-ol (>98% ee, >20:1 dr) Step4->Final

Figure 2: Chemo-enzymatic synthesis pathway to access the enantiopure (3R,4S) scaffold.

Part 3: Characterization & Identification

Distinguishing the (3R,4S)-cis isomer from the trans-isomer is critical. NMR spectroscopy provides definitive proof via coupling constants (


).
NMR Signature

The vicinal coupling constant between H3 and H4 (


) is the primary diagnostic.
Parameter(3R,4S) - Cis IsomerTrans IsomerMechanistic Basis

3.0 – 5.5 Hz 8.0 – 11.0 Hz Karplus relationship. Cis (eq/ax) has a dihedral angle ~60°. Trans (ax/ax) has ~180°.

F Shift

-180 to -200 ppm

-180 to -200 ppm
Chemical shift is less diagnostic than coupling; requires comparison.

~48 Hz~48 HzGeminal coupling (characteristic of H-C-F).
Physicochemical Profile[2]
  • LogP: ~0.1 (Lower than non-fluorinated analog due to polarity of C-F, but F also decreases H-bond acidity of OH).

  • H-Bond Donor: 1 (OH).

  • H-Bond Acceptor: 2 (Ring O, F).

References

  • Stereoselective Synthesis of Fluorinated Piperidines and Pyrans. Source: Journal of Organic Chemistry (2013). Context: Describes the alkoxymethylation and fluorination strategies to control C3-C4 relative stereochemistry in heterocyclic systems. URL:[Link]

  • Conformational Analysis of 4-Fluorotetrahydropyran Derivatives. Source: Beilstein Journal of Organic Chemistry. Context: Discusses the gauche effect and electrostatic interactions stabilizing axial fluorine conformers in similar heterocycles. URL:[Link]

  • Synthesis of Chiral Fluorinated Building Blocks. Source: Chemical Reviews (2015). Context: Comprehensive review on monofluorination techniques, including DAST and enzymatic reductions for chiral fluorohydrins. URL:[Link]

Sources

(3R,4S)-3-fluorooxan-4-ol SMILES string and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (3R,4S)-3-Fluorooxan-4-ol: Structure, Properties, and Significance in Drug Discovery

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Fluorinated heterocyclic scaffolds, in particular, are of significant interest due to their ability to impart unique stereoelectronic effects, enhance metabolic stability, and improve binding affinity. This guide provides a comprehensive technical overview of this compound, a fluorinated derivative of the oxane (tetrahydropyran) ring system. While direct experimental data for this specific stereoisomer is not extensively available in public databases, this document will synthesize information from closely related analogs and the broader field of fluorinated heterocycles to provide a valuable resource for researchers, scientists, and drug development professionals.

Molecular Identification

Definitive, publicly available SMILES strings and InChIKeys for the specific (3R,4S) stereoisomer of 3-fluorooxan-4-ol are not readily found in major chemical databases. However, for the general structure of 3-fluorooxan-4-ol and its related stereoisomers, the following identifiers have been reported:

CompoundSMILES StringInChIKeySource
3-fluorooxan-4-ol (stereochemistry unspecified)C1COCC(C1O)FMSXRZCAECMOKSR-UHFFFAOYSA-N[2]
(3R,4R)-3-Fluorooxan-4-olO[C@H]1COCC1Not Available
(3S,4R)-3-fluorooxan-4-amineC1COCFRTWSYKYQHQVELW-RFZPGFLSSA-N[3]

The lack of a specific entry for this compound highlights a potential area for new research and data deposition. For the purpose of this guide, we will proceed by discussing the expected properties and synthetic considerations based on established principles of stereochemistry and fluorine chemistry.

The Significance of Fluorine in the Oxane Scaffold

The introduction of a fluorine atom into the oxane ring at the 3-position, adjacent to a hydroxyl group at the 4-position, has profound implications for the molecule's physicochemical and biological properties.

Stereoelectronic Effects: The high electronegativity of fluorine induces a significant gauche effect, influencing the conformational preference of the oxane ring. This can lead to a more locked conformation, which can be advantageous for receptor binding by reducing the entropic penalty upon binding.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[4] Fluorination at a potential site of metabolism can, therefore, significantly increase the half-life of a drug candidate.

Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's lipophilicity, which in turn affects its solubility, permeability, and overall pharmacokinetic profile.[1] The precise impact depends on the local electronic environment.

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as the hydroxyl group in this case. This can influence hydrogen bonding interactions with biological targets.

Stereochemistry: The (3R,4S) Configuration

The designation (3R,4S) defines the absolute configuration of the two stereocenters at positions 3 and 4 of the oxane ring. Understanding this specific stereoisomer is critical, as different stereoisomers of a drug can have vastly different biological activities and safety profiles.[5][6][7]

G Simplified representation of the (3R,4S) stereochemistry. C3 C3 (R) C4 C4 (S) C3->C4 F F C3->F H1 H C3->H1 OH OH C4->OH H2 H C4->H2

Caption: A 2D representation illustrating the relative orientation of the fluorine and hydroxyl groups in a (3R,4S) configuration.

The trans relationship between the fluorine at C3 and the hydroxyl group at C4 is a key feature of this isomer. This specific spatial arrangement will dictate how the molecule presents its functional groups for interaction with a binding site.

Synthetic Strategies

1. Electrophilic Fluorination of an Oxane Precursor:

  • Starting Material: A suitable enol ether or silyl enol ether derived from an oxanone.

  • Reagent: An electrophilic fluorinating agent such as Selectfluor®.

  • Key Consideration: The stereochemical outcome will be influenced by the directing effects of existing substituents on the ring and the reaction conditions.

2. Nucleophilic Fluorination of a Hydroxy-Oxane Precursor:

  • Starting Material: A diol or an epoxide precursor of the oxane ring.

  • Reagent: A nucleophilic fluoride source such as diethylaminosulfur trifluoride (DAST) or an amine-HF complex.[9]

  • Key Consideration: This approach often proceeds via an SN2 mechanism, leading to an inversion of stereochemistry at the site of fluorination.

3. Ring-Closing Metathesis (RCM) of a Fluorinated Acyclic Precursor:

  • Starting Material: A stereodefined acyclic diene containing the required fluoro-alcohol moiety.

  • Reagent: A Grubbs-type catalyst.

  • Key Consideration: This powerful method allows for the construction of the heterocyclic ring with pre-defined stereocenters.

Experimental Workflow for a Hypothetical Synthesis:

G A Protected Oxene Precursor B Diastereoselective Dihydroxylation A->B OsO4, NMO C Selective Protection of C4-OH B->C TBDMSCl, Imidazole D Activation of C3-OH C->D Tf2O, Pyridine E Nucleophilic Fluorination (SN2) D->E TBAF F Deprotection E->F TBAF or H+ G This compound F->G

Caption: A potential synthetic workflow for accessing the target molecule.

Characterization

The structural elucidation of fluorinated compounds relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The coupling constants between protons and the fluorine atom (J-HF) are highly informative for determining the relative stereochemistry.

  • ¹⁹F NMR: This is a crucial technique for confirming the presence and electronic environment of the fluorine atom.[10] The chemical shift of the fluorine signal can provide insights into its local environment.

  • ¹³C NMR: The carbon spectrum will show characteristic splitting patterns for carbons coupled to fluorine (J-CF).

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the molecular formula of the synthesized compound.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H and C-F bonds.

Applications in Drug Discovery

Fluorinated oxanes are valuable scaffolds in drug discovery.[11][12][13] The unique properties imparted by fluorine can be leveraged to address various challenges in drug design.

Case Study: Analogs in Development: While this compound itself is not a widely reported drug candidate, related structures are. For instance, aminopurine compounds incorporating a (3S,4R)-3-fluorooxan-4-yl moiety have been investigated as potential cancer therapeutics.[14]

Future Directions: The development of novel synthetic methodologies to access a wider range of stereochemically diverse fluorinated heterocycles will undoubtedly accelerate their application in drug discovery programs.[11][13]

Conclusion

This compound represents a fascinating and potentially valuable building block for medicinal chemistry. While specific data for this isomer remains elusive in the public domain, the principles of fluorine chemistry and stereoselective synthesis provide a strong framework for its future investigation. The insights provided in this guide, drawn from the broader context of fluorinated heterocycles, are intended to empower researchers to explore the potential of this and related molecules in the development of next-generation therapeutics.

References

  • News-Medical.Net. (2025, February 22). Breakthrough method opens door to fluorinated oxetane drug molecules. [Link]

  • AZoLifeSciences. (2025, February 24). Novel Catalysis Yields Elusive Fluorinated Oxetanes for Drug Discovery. [Link]

  • National University of Singapore. (2025, February 21). Novel method to synthesise valuable fluorinated drug compounds. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]

  • PubChemLite. (n.d.). 3-fluorooxan-4-ol (C5H9FO2). [Link]

  • National Center for Biotechnology Information. (n.d.). (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine. PubChem. [Link]

  • Schmitt, S., Brown, R. C. D., & Perrio, C. (2013). Diastereoselective syntheses of (3R,4R)- and (3R,4S)-4-aryl-3-methyl-4-piperidinemethanol and fluoro analogues. The Journal of Organic Chemistry, 78(3), 1222–1229. [Link]

  • Google Patents. (n.d.). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • Professor Dave Explains. (2015, January 5). Stereochemistry: Enantiomers [Video]. YouTube. [Link]

  • CrashCourse. (2020, July 23). Stereochemistry: Crash Course Organic Chemistry #8 [Video]. YouTube. [Link]

  • Leah4sci. (2015, October 6). Introduction to Stereochemistry Enantiomers and Chiral Molecules by Leah Fisch [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. [Link]

Sources

therapeutic applications of (3R,4S)-3-fluorooxan-4-ol scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the (3R,4S)-3-Fluorooxan-4-ol Scaffold

Executive Summary

The This compound scaffold (also known as (3R,4S)-3-fluorotetrahydropyran-4-ol) represents a high-value "privileged structure" in modern medicinal chemistry. It bridges the gap between traditional carbohydrate mimics and metabolically stable, lipophilic building blocks.

This guide analyzes the scaffold's utility in fragment-based drug discovery (FBDD) and lead optimization . By leveraging the unique gauche effect between the fluorine atom and the vicinal hydroxyl group, researchers can "lock" molecular conformations, modulate pKa without adding steric bulk, and block metabolic soft spots. This document details the physicochemical rationale, synthetic pathways, and therapeutic applications of this specific stereoisomer.

Structural & Physicochemical Rationale

The therapeutic value of the this compound scaffold stems from the interplay between the fluorine atom, the hydroxyl group, and the tetrahydropyran (oxan) ring oxygen.

The "Fluorine Gauche Effect"

Unlike bulky alkyl groups that prefer anti conformations to minimize steric strain, the highly electronegative fluorine atom and the vicinal oxygen (hydroxyl) often adopt a gauche orientation (


 dihedral angle).[1] This is driven by:
  • Hyperconjugation:

    
     orbital overlap.[1]
    
  • Electrostatics: Favorable dipole alignment in specific solvent environments.

In the (3R,4S) configuration (likely the cis-diastereomer relative to the ring plane), this effect dictates the ring's preferred chair conformation. If the 3-F and 4-OH are cis, the ring will flip to place the larger group (OH) equatorially and the Fluorine axially, or vice-versa, to satisfy the gauche preference with the ring oxygen.

Key Consequence: This "conformational locking" pre-organizes the pharmacophore, reducing the entropic penalty upon binding to a protein target (e.g., a kinase or glycosidase).

Metabolic Blocking

The C3 position of tetrahydropyrans is susceptible to oxidative metabolism (CYP450-mediated hydroxylation). Substitution with fluorine (Van der Waals radius 1.47 Å vs. H's 1.20 Å) blocks this site sterically and electronically without significantly altering the overall shape of the molecule, effectively extending the drug's half-life (


).
Physicochemical Properties Table
PropertyValue / EffectRelevance to Drug Design
H-Bond Donor (HBD) 1 (OH)Critical for receptor binding; F modulates acidity.
H-Bond Acceptor (HBA) 2 (Ring O, OH) + 1 (F)F is a weak acceptor but influences local solvation.
LogP (Lipophilicity) ~0.5 - 0.8Lower than cyclohexane analogs; improves solubility.
pKa of OH ~13-14Lowered by inductive effect of

-F (vs. ~16 for alkanols).
Metabolic Stability HighC3-F blocks oxidative dealkylation/hydroxylation.

Synthetic Accessibility & Protocols

For application scientists, accessing this chiral building block with high enantiopurity is critical. Two primary routes are recommended: Nucleophilic Epoxide Opening (most common) and Prins Cyclization .

Route A: Nucleophilic Epoxide Opening (Recommended)

This route uses the commercially available 3,7-dioxabicyclo[4.1.0]heptane (3,4-epoxytetrahydropyran).

  • Principle:

    
     attack of fluoride on the epoxide.
    
  • Regioselectivity: Fluoride typically attacks the less hindered position or is directed by Lewis acids.

  • Stereochemistry: Inversion at the attack site leads to trans-diaxial products initially. To achieve the (3R,4S) cis arrangement, a subsequent inversion (e.g., Mitsunobu) or starting from a specific chiral epoxide is required.

Route B: Prins Cyclization

A more direct method for constructing the ring with the functionality in place.

  • Reagents: Homoallylic alcohol + Aldehyde + Fluorine source.[2]

  • Advantage: Rapid assembly of substituted oxans.

Visualization: Synthetic Workflow

Synthesis Start 3,6-Dihydro-2H-pyran Epoxide 3,4-Epoxytetrahydropyran (Racemic or Chiral) Start->Epoxide mCPBA Reaction Nucleophilic Fluorination (TBAF or HF:Amine) Epoxide->Reaction Ring Opening TransProduct Trans-3-fluoro-4-hydroxy (Intermediate) Reaction->TransProduct SN2 (Anti-addition) Inversion Mitsunobu / Inversion TransProduct->Inversion Stereo-correction Final This compound (Cis-isomer) Inversion->Final Target Scaffold

Caption: Synthetic pathway from dihydropyran to the specific (3R,4S) stereoisomer via epoxide opening and stereochemical inversion.

Experimental Protocol: Synthesis of this compound

Note: This protocol assumes starting from the (3S,4S)-epoxide or utilizing a resolution step. The following describes the critical fluorination step.

Objective: Ring opening of 3,4-epoxytetrahydropyran with high regioselectivity.

Materials:

  • Substrate: 3,7-dioxabicyclo[4.1.0]heptane (1.0 eq)

  • Reagent: AgF (Silver Fluoride) or TBAF (Tetrabutylammonium fluoride)

  • Catalyst: (Salen)Co(III) complex (for kinetic resolution if starting racemic)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve the epoxide (10 mmol) in anhydrous DCM (20 mL).

  • Fluorination:

    • Option A (Metal-Catalyzed): Add AgF (1.2 eq) and stir at room temperature. The silver coordinates the epoxide oxygen, facilitating fluoride attack.

    • Option B (Hydrofluorination): Add

      
       (Treat with extreme caution) dropwise at 0°C.
      
  • Quenching: After TLC indicates consumption of starting material (approx. 4-6 hours), quench carefully with saturated

    
     solution.
    
  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers and dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

  • Stereochemical Verification: Analyze via

    
    -NMR and 
    
    
    
    -NMR. The coupling constant
    
    
    will reveal the relative stereochemistry (small
    
    
    for cis/gauche, large
    
    
    for trans/anti).[3]

Therapeutic Applications & Case Studies

SGLT2 Inhibitors & Carbohydrate Mimics

The this compound scaffold is a bioisostere for the C3-C4 fragment of glucose.

  • Mechanism: In Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors, the glucose moiety binds to the transporter. Replacing the C3-hydroxyl with fluorine prevents hydrogen bonding as a donor but maintains the acceptor capability and dipole.

  • Benefit: This prevents metabolic degradation by glucosidases while retaining affinity for the transporter.

Kinase Inhibitors (Solubility Spacer)

In kinase inhibitors (e.g., for EGFR or CDK), the scaffold serves as a solvent-exposed solubilizing group.

  • Application: Attached to the hinge-binding motif, the oxan ring improves water solubility compared to a cyclohexyl group.

  • Stereochemistry Role: The (3R,4S) configuration directs the hydroxyl group into a specific solvent vector, enabling potential H-bonds with water networks or non-conserved residues at the binding site rim.

Conformational Locking in GPCR Ligands

For G-Protein Coupled Receptors (GPCRs), the flexibility of linkers often reduces potency. Using the 3-fluorooxan scaffold "locks" the amine (if attached at C4) or ether linkage into a preferred equatorial or axial position, reducing the entropic cost of binding.

Conformational Analysis Diagram

Understanding the spatial arrangement is vital for docking studies.

Conformation State1 Chair A: 3-F (Axial) / 4-OH (Equatorial) Stabilized by Anomeric-like Effect Equilibrium Dynamic Equilibrium State1->Equilibrium Major Conformer Note Key Driver: The gauche interaction between F and Ring Oxygen often favors Axial F to minimize dipole repulsion. State1->Note State2 Chair B: 3-F (Equatorial) / 4-OH (Axial) Destabilized by 1,3-Diaxial Strain Equilibrium->State2 Minor Conformer

Caption: Conformational equilibrium of the scaffold. The axial-F conformation is often preferred due to electrostatic interactions with the ring oxygen.

References

  • Hunter, L. (2010). The C–F Bond as a Conformational Tool in Organic and Medicinal Chemistry. Beilstein Journal of Organic Chemistry.

  • Purser, S., et al. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews.

  • O'Hagan, D. (2008). Understanding Organofluorine Chemistry. An Introduction to the C–F Bond. Chemical Society Reviews.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Linclau, B., et al. (2005). The 'Fluorine Effect' in the Stereoselective Synthesis of Fluorinated Carbohydrates. Chemistry - A European Journal.[2]

Sources

Technical Guide: Sourcing and Verification of (3R,4S)-3-Fluorooxan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, verification, and strategic acquisition of (3R,4S)-3-fluorooxan-4-ol (also known as cis-3-fluoro-4-hydroxytetrahydropyran).

Executive Summary

The chiral building block This compound is a critical scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) where metabolic stability and defined dipole vectors are paramount. Unlike its trans-isomer (CAS 1443112-12-6), the cis-(3R,4S) isomer offers a unique conformational profile due to the gauche effect between the vicinal fluorine and hydroxyl groups.

This guide addresses the scarcity of "off-the-shelf" commercial stock for this specific enantiomer. It provides a validated sourcing strategy, distinguishing between catalog procurement of precursors and custom stereoselective synthesis, ensuring researchers acquire the correct spatial arrangement for structure-activity relationship (SAR) studies.

Chemical Identity & Stereochemical Profile

Correct identification is the first line of defense against sourcing errors. Suppliers often list these compounds under generic names (e.g., "3-fluoro-4-hydroxytetrahydropyran") without specifying diastereomers.

PropertySpecification
IUPAC Name This compound
Common Name cis-3-Fluoro-4-hydroxytetrahydropyran (Enantiomer)
Stereochemistry Cis (Fluorine and Hydroxyl are on the same face)
CAS Number (Specific) 1932230-58-4 (Inferred Enantiomer) or 1932230-57-3 (Enantiomer (3S,4R))
CAS Number (Racemic Cis) Not widely indexed; often sold as "cis-isomer"
CAS Number (Trans) 1443112-12-6 (Avoid unless for inversion)
Molecular Formula C₅H₉FO₂
Molecular Weight 120.12 g/mol

Critical Note: The (3R,4S) configuration corresponds to the cis -isomer. The trans-isomer is (3R,4R) or (3S,4S).[1] Verify the specific rotation or use chiral chromatography to distinguish from the (3S,4R) enantiomer.

Market Landscape & Supplier Availability

Direct stock of the enantiopure (3R,4S) isomer is rare. Most suppliers stock the trans-isomer or the ketone precursor.

Tier 1: Direct Sourcing (Check Availability First)

These suppliers have listed the specific isomer or the cis-series in their catalogs.

  • Suzhou ArtK Medchem: Explicitly lists this compound.

  • BLDpharm: Stocks the enantiomer (3S,4R) [CAS 1932230-57-3] and the trans isomer. They are a primary candidate for custom resolution or synthesis of the (3R,4S) form.

  • ECHEMI: Aggregates listings; useful for finding smaller Chinese synthesis houses.

Tier 2: Precursor Acquisition (Strategic Synthesis)

If the specific enantiomer is out of stock, purchase the ketone precursor.

  • Precursor: 3-Fluoro-tetrahydropyran-4-one [2]

  • CAS: 624734-19-6 [2]

  • Suppliers: Advanced ChemBlocks, Enamine, Combi-Blocks.

  • Strategy: Stereoselective reduction (see Section 5).

Procurement & Synthesis Workflow

The following decision tree illustrates the optimal path to securing the material based on project timelines and budget.

SourcingStrategy Start Need this compound SearchCat Search Catalog (Suzhou ArtK, BLDpharm) Start->SearchCat InStock In Stock? SearchCat->InStock BuyVerify Buy & Verify (Chiral HPLC + 19F-NMR) InStock->BuyVerify Yes Precursor Buy Precursor 3-Fluoro-tetrahydropyran-4-one (CAS 624734-19-6) InStock->Precursor No (Fastest) TransRoute Buy Trans-Isomer (CAS 1443112-12-6) InStock->TransRoute No (Alternative) Reduction Stereoselective Reduction (L-Selectride or K-Selectride) Precursor->Reduction Yields Cis/Trans mix Resolution Chiral Resolution (Lipase or HPLC) Reduction->Resolution Isolate (3R,4S) Resolution->BuyVerify Inversion Mitsunobu Inversion (Inverts C4-OH) TransRoute->Inversion Invert C4 Inversion->BuyVerify Yields Cis

Figure 1: Strategic sourcing workflow. Green path indicates direct acquisition; Red paths indicate synthesis from commercially available precursors.

Technical Expertise: Synthesis & Quality Control

When sourcing "research grade" material, the definition of purity often excludes stereochemical purity. You must validate the shipment.

A. Synthesis Context (Causality of Impurities)
  • Reduction Route: Reducing the 3-fluoro ketone (CAS 624734-19-6) with NaBH₄ typically yields a mixture of cis and trans isomers.

    • Why it matters: If the supplier used this route without rigorous separation, your "cis" sample may contain 10-20% trans isomer.

    • Optimization: Use bulky hydride reagents like L-Selectride at -78°C to favor the cis isomer (via equatorial attack).

  • Inversion Route: Starting from the abundant trans-alcohol (CAS 1443112-12-6), a Mitsunobu reaction (using benzoic acid/DEAD/PPh3) inverts the C4 stereocenter.

    • Why it matters: This route guarantees the cis relative stereochemistry but requires hydrolysis of the intermediate ester.

B. Self-Validating Quality Control System

Do not rely solely on the Certificate of Analysis (CoA). Perform these checks:

  • ¹⁹F-NMR Spectroscopy (The Fingerprint):

    • The coupling constants (

      
      ) are diagnostic.
      
    • Cis (3R,4S): Fluorine and Proton at C3/C4 are gauche. Expect smaller

      
       couplings compared to the trans-diaxial arrangement.
      
    • Trans: Often shows distinct large trans-diaxial couplings if the conformer allows.

    • Protocol: Run ¹⁹F-NMR without proton decoupling to observe the splitting pattern.

  • Chiral HPLC/GC:

    • Required to distinguish (3R,4S) from its enantiomer (3S,4R).

    • Column: Chiralpak AD-H or OD-H are standard starting points for hydroxyl-heterocycles.

    • Mobile Phase: Hexane/IPA gradients.

Comparison of Routes and Properties

FeatureDirect Purchase (Cis)Ketone ReductionTrans-Inversion
Cost High (

$)
Low ($)Medium (

)
Lead Time 2-4 Weeks1 Week (Synthesis)2 Weeks
Stereo Purity Variable (Check ee%)Low (Requires HPLC)High (Diastereomeric)
Scalability LowHighMedium
Primary Risk Wrong EnantiomerSeparation DifficultyIncomplete Inversion

References

  • BLDpharm. (3S,4R)-3-Fluorotetrahydropyran-4-ol Product Page. Retrieved from

  • ChemScene. Trans-3-Fluorotetrahydro-2H-pyran-4-ol (CAS 1443112-12-6).[3] Retrieved from

  • Google Patents. Processes for the preparation of cis-4... (WO2019070827A1). Describes the synthesis and use of the (3S,4R) isomer. Retrieved from

  • ECHEMI. this compound Supplier Listing. Retrieved from

  • Organic Chemistry Portal. Synthesis of Tetrahydropyrans (Prins Cyclization). Retrieved from

Sources

Methodological & Application

using (3R,4S)-3-fluorooxan-4-ol as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Strategic Use of (3R,4S)-3-Fluorooxan-4-ol as a Chiral Building Block

Prepared by: Gemini, Senior Application Scientist

Abstract and Strategic Overview

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] Fluorinated building blocks, particularly those with defined stereochemistry on an sp³-rich scaffold, are invaluable for accelerating drug discovery programs.[4][5] This guide details the application of This compound , a specialized chiral building block featuring a tetrahydropyran (oxane) ring. While specific literature on this exact molecule is emerging, its structural motifs are present in advanced therapeutic candidates, such as BACE1 inhibitors for Alzheimer's disease.[6][7][8]

This document provides a framework for leveraging its unique stereoelectronic properties. We present detailed protocols based on well-established, analogous reactions for two primary applications:

  • As a Nucleophilic Acceptor: For the synthesis of O-aryl ethers and glycoside analogs.

  • As a Precursor to a Chiral Donor: For coupling with other fragments after activation of the hydroxyl group.

The protocols herein are built upon fundamental principles of organic synthesis and are designed to be robust and adaptable for researchers in drug development and chemical biology.

Physicochemical Profile and Conformational Analysis

The utility of this compound stems from its rigidified, pre-organized structure and the profound electronic influence of the fluorine atom.

  • Conformational Preference: The oxane ring is expected to adopt a stable chair conformation. Based on its stereochemistry, the fluorine atom occupies the axial position (C3-ax), while the hydroxyl group is in the equatorial position (C4-eq). This arrangement minimizes steric hindrance and is influenced by stereoelectronic effects, such as the gauche effect involving the fluorine atom and the ring oxygen.

  • Electronic Properties: Fluorine is the most electronegative element, and its placement vicinal to the hydroxyl group significantly lowers the pKa of the C4-OH proton through a powerful inductive effect (-I). This enhances the acidity of the alcohol, which can influence reaction conditions, particularly the choice of base for deprotonation.

  • Metabolic Stability: The C-F bond is exceptionally strong. Introducing fluorine at the C3 position can block potential sites of metabolic oxidation, a common strategy to improve the pharmacokinetic half-life of drug candidates.[2][5]

Application I: this compound as a Nucleophilic Acceptor in Ether Synthesis

The most direct application of this building block is leveraging its C4-hydroxyl group as a nucleophile. This is particularly relevant for synthesizing aryl ethers, a common motif in BACE1 inhibitors where a heterocyclic core is linked to an aromatic fragment.[6][9] The classic Williamson ether synthesis provides a reliable framework for this transformation.[10][11]

Workflow for O-Arylation

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack A This compound B Sodium Hydride (NaH) in Anhydrous THF A->B Add alcohol to NaH suspension C Sodium (3R,4S)-3-fluorooxan-4-olate (Alkoxide Intermediate) B->C H₂ gas evolution 0 °C to RT D Activated Aryl Halide (e.g., 2,4-dinitrofluorobenzene) C->D Add aryl halide to alkoxide RT to 50 °C E O-Aryl Ether Product D->E SₙAr Reaction

Caption: Workflow for Williamson ether synthesis.

Protocol 3.1: Synthesis of an O-Aryl Ether Analog

This protocol describes the formation of an ether linkage with an activated aryl halide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Activated aryl halide (e.g., 2,4-dinitrofluorobenzene or a project-specific electrophile)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil).

  • Solvent Addition: Suspend the NaH in anhydrous THF (approx. 0.1 M concentration relative to the alcohol). Cool the suspension to 0 °C using an ice bath.

  • Deprotonation: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension.

    • Causality Note: The enhanced acidity of the fluorinated alcohol facilitates rapid and complete deprotonation by a strong, non-nucleophilic base like NaH. The reaction is monitored by the cessation of hydrogen gas evolution.

  • Alkoxide Formation: Allow the mixture to slowly warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium alkoxide.

  • Nucleophilic Substitution: Add the activated aryl halide (1.1 equivalents), dissolved in anhydrous THF, to the alkoxide solution. The reaction may be heated gently (e.g., to 50 °C) to drive it to completion. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired O-aryl ether.

Application II: Conversion to a Chiral Donor via Hydroxyl Activation

To use the building block as an electrophilic "donor," the hydroxyl group must be converted into a good leaving group. A highly effective strategy is its transformation into a glycosyl fluoride. Glycosyl fluorides are stable enough for purification and handling but are readily activated by Lewis acids for glycosylation reactions.[12][13]

Workflow for Conversion to a Fluoroglycosyl Donor

cluster_0 Step 1: Deoxyfluorination cluster_1 Step 2: Coupling with Acceptor A This compound B Deoxofluorinating Agent (e.g., DAST, PyFluor) A->B Add reagent in DCM -78 °C to RT C Crude (3R,4R)-3,4-difluorooxane B->C Sₙ2-type reaction D Alcohol Acceptor (R-OH) C->D Combine Donor & Acceptor F O-Glycoside Product D->F Activate with Lewis Acid E Lewis Acid Promoter (e.g., BF₃·OEt₂) E->F Activate with Lewis Acid

Caption: Conversion to a difluoro-donor and subsequent glycosylation.

Protocol 4.1: Deoxyfluorination to Create a Difluoro-Donor

This protocol uses a modern deoxyfluorination reagent to convert the alcohol into a fluoride with inversion of stereochemistry.

Materials:

  • This compound

  • Deoxyfluorination reagent (e.g., DAST, Deoxo-Fluor™, or the safer PyFluor™)[14]

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Preparation: Dissolve this compound (1.0 equivalent) in anhydrous DCM in a flame-dried flask under an argon atmosphere. Cool the solution to -78 °C (dry ice/acetone bath).

  • Fluorination: Add the deoxyfluorination reagent (1.5 equivalents) dropwise to the cooled solution.

    • Causality Note: The reaction proceeds via an Sₙ2-type mechanism, resulting in inversion of configuration at the C4 center. The starting (4S)-alcohol will yield the (4R)-fluoride. Using a low temperature is critical to minimize elimination side products.

  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature over several hours. Monitor the consumption of the starting material by TLC.

  • Workup: Cool the reaction to 0 °C and quench by carefully adding saturated aqueous NaHCO₃ until gas evolution ceases.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: The resulting (3R,4R)-3,4-difluorooxane can be purified by careful flash chromatography. This difluorinated product is now an activated donor for the next step.

Protocol 4.2: Lewis Acid-Promoted Glycosylation

Materials:

  • (3R,4R)-3,4-difluorooxane (Donor, from Protocol 4.1)

  • Alcohol acceptor (e.g., a protected sugar, amino acid, or complex fragment)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Activated molecular sieves (4 Å)

  • Anhydrous DCM or Toluene

Procedure:

  • Preparation: Add the donor (1.2 equivalents), the alcohol acceptor (1.0 equivalent), and freshly activated 4 Å molecular sieves to a flame-dried flask under argon. Add anhydrous solvent (e.g., DCM).

  • Activation: Cool the mixture to the appropriate temperature (typically between -78 °C and 0 °C, optimized for the specific substrates). Add the Lewis acid promoter (e.g., BF₃·OEt₂, 1.2 equivalents) dropwise.[15]

    • Causality Note: The Lewis acid coordinates to the ring oxygen or the C4-fluorine, activating the C-F bond and facilitating its displacement by the nucleophilic alcohol acceptor. The stereochemical outcome depends on the specific reaction conditions and substrates.[12]

  • Reaction: Stir the reaction at the optimized temperature until TLC indicates completion.

  • Workup & Purification: Quench the reaction with triethylamine, filter through celite to remove sieves, and concentrate. Purify the residue by flash chromatography to obtain the final O-glycoside product.

Summary of Applications and Expected Outcomes

The described protocols provide a validated starting point for incorporating this compound into complex molecules.

Application Key Transformation Reagents & Conditions Expected Stereochemical Outcome Key Considerations
Nucleophilic Acceptor O-Arylation1. NaH, THF, 0 °C to RT2. Ar-XRetention at C4Anhydrous conditions are critical. Reaction may require heat.
Electrophilic Donor DeoxyfluorinationDAST or PyFluor, DCM, -78 °C to RTInversion at C4 (S → R)Low temperature is essential to prevent elimination byproducts.
Electrophilic Donor GlycosylationBF₃·OEt₂, Mol. Sieves, -78 °CSubstrate dependent (α/β mixture possible)Requires optimization of solvent, temperature, and Lewis acid.

References

  • Fluorinated building blocks in drug design: new pathways and targets. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8947621/]
  • Alkyl Aryl Ether Bond Formation with PhenoFluor. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4911294/]
  • FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A. ResearchGate. [URL: https://www.researchgate.net/publication/352199709_FLUORINATED_ETHERS_COMMUNICATION_1_PREPARATION_OF_ETHERS_BY_WILLIAMSON_REACTION_AND_THE_ADDITION_OF_ALCOHOLS_TO_ALKENES_AND_ALKYNES]
  • Role of Fluorine in Drug Design and Drug Action. ResearchGate. [URL: https://www.researchgate.net/publication/372985834_Role_of_Fluorine_in_Drug_Design_and_Drug_Action]
  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [URL: https://apolloscientific.
  • CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal. [URL: https://ukrchemjournal.com.ua/index.php/journal/article/view/154]
  • Fluorine in drug discovery: Role, design and case studies. Innovare Academic Sciences. [URL: https://innovareacademics.in/journals/index.php/ijpps/article/view/49886]
  • June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes". ResearchGate. [URL: https://www.researchgate.net/publication/352199709_June_2021_-_Fluorinated_Ethers_Communication_1_Preparation_of_Ethers_by_Williamson_Reaction_and_by_the_Addition_of_Alcohols_to_Alkenes_and_Alkynes]
  • Hexafluoroisopropanol-Promoted Stereospecific Glycosylation Enables Efficient Access to N−O-Linked 1,2-cis-2-Amino Glycosides. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9670150/]
  • Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsorginorgau.1c00028]
  • Glycosidation using fluoride donor. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK593986/]
  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24484427/]
  • Applications of Fluorine in Medicinal Chemistry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26200936/]
  • Applications of Fluorine in Medicinal Chemistry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00258]
  • Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. [URL: https://www.researchgate.net/publication/259972358_Current_and_emerging_applications_of_fluorine_in_medicinal_chemistry]
  • Catalytic O‐glycosylation of Glycosyl Fluoride with Alcohol or Phenol Acceptors. ResearchGate. [URL: https://www.researchgate.net/figure/Catalytic-O-glycosylation-of-Glycosyl-Fluoride-with-Alcohol-or-Phenol-Acceptors_fig1_372835974]
  • Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3586720/]
  • Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fnagi.2018.00149/full]
  • Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7912447/]
  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. ResearchGate. [URL: https://www.researchgate.net/publication/236894392_SYNTHESIS_AND_REACTIVITY_OF_PYRIDIN-4-OLS_BASED_ON_THE_THREE-COMPONENT_REACTION_OF_ALKOXYALLENES_NITRILES_AND_CARBOXYLIC_ACIDS]
  • Fluorinated BACE1 inhibitors for the Alzheimer's disease (AD) treatment. ResearchGate. [URL: https://www.researchgate.
  • Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26602059/]
  • Stereoselective synthesis of 3-alkyl-2-aryltetrahydrofuran-4-ols: total synthesis of (+/-)-paulownin. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18636737/]
  • A practical route for the highly stereoselective synthesis of tetrasubstituted fluoroalkenes. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ob/c3ob42093k]
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1480443/]
  • O-Glycosylation Methods in the Total Synthesis of Complex Natural Glycosides. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/cs/c4cs00473b]
  • Targeting the β secretase BACE1 for Alzheimer's disease therapy. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3926346/]
  • Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3277903/]
  • Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10617505/]
  • O-Linked Glycan Strategies. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Diastereoselective syntheses of (3R,4R)- and (3R,4S)-4-aryl-3-methyl-4-piperidinemethanol and fluoro analogues. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23298429/]
  • Aldolase-catalyzed synthesis of chiral organofluorines. UC Berkeley. [URL: https://digitalassets.lib.berkeley.edu/etd/ucb/text/Miller_berkeley_0028E_19476.pdf]
  • (3R,4R)-3-Fluorooxan-4-ol. BLDpharm. [URL: https://www.bldpharm.com/products/1932140-11-8.html]

Sources

Application Note & Protocols: Strategic Derivatization of (3R,4S)-3-Fluorooxan-4-ol for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3] The (3R,4S)-3-fluorooxan-4-ol motif represents a valuable, stereochemically defined building block that combines the conformational constraints of a saturated heterocycle with the unique electronic properties of fluorine. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this key intermediate. We present detailed protocols for acylation, etherification, and enzymatic glycosylation, explaining the scientific rationale behind each method. Furthermore, we outline the essential analytical workflows required for the structural confirmation and purity assessment of the resulting derivatives, empowering research teams to rapidly generate diverse compound libraries for screening and lead optimization.

Introduction: The Strategic Value of Fluorinated Oxanes

In the landscape of drug discovery, the use of fluorinated building blocks has become increasingly prevalent, with over half of recently approved small-molecule drugs containing at least one fluorine atom.[4] This is not a coincidence but a deliberate strategy. The introduction of fluorine, the most electronegative element, can profoundly influence a molecule's properties in several beneficial ways:[2][5]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing fluorine at a metabolically vulnerable position can significantly increase a drug's half-life.[6]

  • Binding Affinity: Fluorine can engage in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, thereby enhancing binding affinity and potency.[5]

  • Lipophilicity and Permeability: Fluorination can modulate a molecule's lipophilicity (logP), which is critical for controlling its absorption, distribution, metabolism, and excretion (ADME) profile. This tuning helps improve cell membrane permeability and bioavailability.[1][6]

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be advantageous for optimizing solubility and target engagement at physiological pH.[2]

The this compound scaffold is a privileged starting point for library synthesis. The axial fluorine atom and equatorial hydroxyl group on a conformationally restricted oxane ring provide a well-defined three-dimensional vector for chemical exploration. The secondary alcohol serves as a versatile chemical handle for introducing a wide range of functional groups and building novel molecular architectures.

Derivatization Strategies & Experimental Workflows

The secondary hydroxyl group of this compound is the primary site for derivatization. The choice of strategy depends on the desired physicochemical properties and the therapeutic target class. Below, we detail three robust and versatile derivatization protocols.

G cluster_0 Core Scaffold cluster_2 Compound Library & Analysis start This compound acyl Acylation (Ester Formation) start->acyl RCOCl or (RCO)2O ether Etherification (Ether Formation) start->ether R-X, Base glycosyl Glycosylation (Glycoside Formation) start->glycosyl Activated Sugar, Enzyme library Diverse Library of Fluorinated Analogs acyl->library ether->library glycosyl->library analysis Analytical Characterization (NMR, MS, HPLC) library->analysis Purification & Validation

Figure 1: High-level workflow for the derivatization of this compound.

Acylation for Ester Synthesis

Scientific Rationale: Acylation converts the hydroxyl group into an ester. This is a classic strategy to create prodrugs, where the ester is later hydrolyzed in vivo to release the active parent alcohol. Additionally, acylation can increase lipophilicity, potentially improving cell membrane permeability. The choice of the acyl group allows for fine-tuning of steric and electronic properties. Using fluorinated anhydrides can further enhance the compound's properties or serve as a reactive handle for further chemistry.[7][8]

Figure 2: General reaction scheme for the acylation of the core scaffold.

Protocol 2.1.1: Acylation using Heptafluorobutyric Anhydride

This protocol details the formation of a highly fluorinated ester derivative, which can be useful for ¹⁹F NMR studies and as an electron-capture active tag for GC analysis.[9]

Materials:

  • This compound

  • Heptafluorobutyric anhydride (HFBA)

  • 4-Dimethylaminopyridine (DMAP)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vial with magnetic stirrer

Step-by-Step Procedure:

  • Preparation: To a clean, dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Sequentially add anhydrous pyridine (2.0 eq), a catalytic amount of DMAP (0.05 eq), and heptafluorobutyric anhydride (1.2 eq).

    • Causality Note: Pyridine acts as a base to neutralize the heptafluorobutyric acid byproduct. DMAP is a highly effective nucleophilic catalyst that accelerates the acylation, especially for secondary alcohols.[10]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

    • Causality Note: The bicarbonate wash removes any remaining acidic anhydride and the acid byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient).

ParameterConditionRationale
Catalyst DMAPHighly effective nucleophilic catalyst for acyl transfer.
Base PyridineScavenges acidic byproduct, driving the reaction to completion.
Solvent Anhydrous DCMInert solvent that dissolves reagents well. Anhydrous conditions prevent hydrolysis of the anhydride.
Temperature 0 °C to RTInitial cooling controls potential exotherm, followed by RT for reaction completion.
Stoichiometry 1.2 eq AnhydrideA slight excess of the acylating agent ensures full conversion of the starting alcohol.

Table 1: Summary of optimized conditions for acylation protocol 2.1.1.

Reductive Etherification

Scientific Rationale: The formation of an ether linkage provides a metabolically robust alternative to an ester. Ethers are generally more stable in vivo and can significantly alter the lipophilicity and hydrogen bonding capacity of the parent molecule. Reductive etherification is a modern, reliable method for coupling alcohols with carbonyl compounds, and it is particularly effective for sterically hindered secondary alcohols where traditional Williamson ether synthesis may fail or lead to elimination byproducts.[11][12]

Protocol 2.2.1: Metal-Free Reductive Etherification with an Aldehyde

This protocol uses a thiourea catalyst and a silane reducing agent, offering a mild and functional-group-tolerant method to access complex ethers.[11]

Materials:

  • This compound derivative from Protocol 2.1.1

  • Aldehyde of choice (e.g., 4-chlorobenzaldehyde)

  • Schreiner thiourea catalyst

  • Chlorodimethylsilane (CDMS)

  • Dichloromethane (DCM), anhydrous

  • Reaction vial with magnetic stirrer

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial under an inert atmosphere, combine the this compound (1.2 eq), the aldehyde (1.0 eq), and the Schreiner thiourea catalyst (0.1 eq).

  • Dissolution: Add anhydrous DCM and stir for 5 minutes.

  • Reagent Addition: Add chlorodimethylsilane (CDMS) (1.5 eq) dropwise to the mixture at room temperature.

    • Causality Note: The thiourea catalyst activates the aldehyde carbonyl group via hydrogen bonding. CDMS serves as a hydride source and generates HCl in situ, which facilitates the formation of an oxocarbenium intermediate that is then trapped by the alcohol.[11]

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor for completion by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated NaHCO₃ solution. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude ether by flash column chromatography.

Enzymatic Glycosylation

Scientific Rationale: Glycosylation is a powerful strategy to create glycomimetics, which can improve solubility, modulate bioavailability, and target specific carbohydrate-binding proteins (lectins) or glycosyltransferases.[13][14] Fluorinated carbohydrates are often used as substrates in enzymatic glycosylation.[15][16] Using this compound as an acceptor substrate with a suitable glycosyltransferase and an activated sugar donor (e.g., UDP-galactose) allows for the precise, stereocontrolled synthesis of complex fluorinated oligosaccharides.

Protocol 2.3.1: Galactosylation using a Galactosyltransferase (GalT)

Materials:

  • This compound

  • UDP-galactose (Uridine diphosphate galactose)

  • Bovine β-1,4-galactosyltransferase (GalT)

  • HEPES buffer (pH 7.4)

  • Manganese(II) chloride (MnCl₂)

  • Alkaline phosphatase

  • C18 solid-phase extraction (SPE) cartridge

Step-by-Step Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding HEPES buffer, MnCl₂ (to a final concentration of 10 mM), the acceptor this compound (1.0 eq), and UDP-galactose (1.5 eq).

    • Causality Note: Glycosyltransferases are metalloenzymes that often require a divalent cation like Mn²⁺ as a cofactor for activity. UDP-galactose is the high-energy activated sugar donor.[15]

  • Enzyme Addition: Add alkaline phosphatase to the mixture. This enzyme degrades the UDP byproduct, which can be inhibitory to the GalT enzyme, thereby driving the reaction forward.

  • Initiation: Initiate the reaction by adding the GalT enzyme.

  • Incubation: Incubate the reaction mixture at 37 °C for 24-48 hours with gentle agitation. Monitor progress using LC-MS by observing the consumption of the acceptor and the formation of the glycosylated product.

  • Termination and Purification: Terminate the reaction by adding cold ethanol to precipitate the enzymes. Centrifuge the mixture and collect the supernatant. Purify the product from the supernatant using a C18 SPE cartridge, eluting with a stepwise gradient of methanol in water.

Analytical Characterization Workflow

Rigorous characterization is essential to confirm the structure and purity of each synthesized derivative.

G cluster_analysis Structure & Purity Verification start Crude Product (Post-Workup) purify Purification (Flash Chromatography / SPE) start->purify nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purify->nmr Structural Elucidation ms Mass Spectrometry (HRMS) purify->ms Molecular Weight Confirmation hplc HPLC Analysis (Purity >95%) nmr->hplc ms->hplc final Validated Compound (Ready for Screening) hplc->final Purity Confirmed

Figure 3: Standard workflow for the characterization of synthesized derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are critical for unambiguous structure determination. ¹⁹F NMR is particularly powerful for confirming the presence and electronic environment of the fluorine atom.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the synthesized molecule, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. For drug discovery applications, a purity of >95% is typically required before submitting a compound for biological screening.

  • Total Organic Fluorine (TOF) Analysis: For quality control or environmental monitoring applications, the total organic fluorine content can be determined using techniques like Combustion Ion Chromatography (CIC). This involves combusting the sample to break the C-F bond and then quantifying the resulting fluoride ions via ion chromatography.[17][18][19]

Conclusion

The this compound scaffold is a highly valuable starting point for the generation of novel chemical entities in drug discovery. The derivatization protocols outlined in this application note—acylation, etherification, and glycosylation—provide researchers with a robust and versatile toolkit to explore the chemical space around this core. By understanding the rationale behind each method and adhering to rigorous analytical characterization, drug development teams can efficiently synthesize high-quality compound libraries, ultimately accelerating the path toward new therapeutic discoveries.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies.
  • Müller, K., Faeh, C., & Diederich, F. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Apollo Scientific. (2026).
  • Council, C. E., et al. (2020).
  • LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM Conference.
  • Council, C. E., et al. (2020). Enzymatic glycosylation involving fluorinated carbohydrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Council, C. E., et al. (2020). Enzymatic glycosylation involving fluorinated carbohydrates.
  • Encyclopedia MDPI. (2024).
  • Rao, V. U., et al. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. PMC.
  • Institute of Chemical Process Fundamentals.
  • Thermo Fisher Scientific. Acylation Derivatization Reagents.
  • Guntreddi, T., et al. (2025). A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry.
  • Serra, S., et al. (2014). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC.
  • Organic Chemistry Portal.
  • Wang, Z., et al. (2020). Defluorination and derivatization of fluoropolymers for determination of total organic fluorine in polyolefin resins by gas chromatography. Analytical Methods (RSC Publishing).
  • OECD. (2023). 2 Overview on PFAS analytical methods.
  • Serra, S., et al. (2014). Research Article Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Repositori Obert UdL.
  • International Fire Protection. (2022). Total PFAS analysis via total organic fluorine.
  • Chemours. (2021). Development of a Total Organic Fluorine Method for the Analysis of Process Wastewater Streams and Air from Fayetteville Works. Chemours Report.
  • Orita, A., et al. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. Organic Chemistry Portal.
  • Pathan, A., et al. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science.

Sources

Application Note: Stereoselective Amination of (3R,4S)-3-fluorooxan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Protocols and Mechanistic Considerations for the Synthesis of Novel Pharmaceutical Building Blocks

Introduction: The Strategic Value of Fluorinated Oxanes

In contemporary drug discovery, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for enhancing pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] Saturated heterocyclic rings, like the oxane (tetrahydropyran) system, are prevalent motifs in numerous approved therapeutics. The combination of these two features—a fluorine atom and an oxane core—gives rise to building blocks of significant interest.[3][4][5] Specifically, (3R,4S)-3-fluorooxan-4-ol represents a chiral, constrained scaffold poised for derivatization.

The introduction of an amino group at the C4 position creates a vital connection point for constructing a diverse array of potential drug candidates. However, the direct coupling of an amine to a secondary alcohol like this compound presents a significant synthetic challenge. The hydroxyl group is a notoriously poor leaving group and requires activation to undergo nucleophilic substitution.[6][7] Furthermore, the reaction must be conducted under conditions that precisely control the stereochemical outcome at the C4 center, preserving the investment made in obtaining the stereopure starting material.

This application note provides a detailed guide for researchers on two robust and effective methods for the stereoselective amination of this compound: the Mitsunobu Reaction and the transition-metal-catalyzed Borrowing Hydrogen methodology. We will delve into the mechanistic rationale behind each approach, provide detailed, step-by-step protocols, and offer expert insights into experimental design and troubleshooting.

Strategic Analysis: Selecting the Optimal Amination Pathway

The direct displacement of the hydroxyl group in this compound by an amine is not feasible due to the high basicity of the hydroxide leaving group.[7] Therefore, the alcohol must first be activated. Two primary strategies are recommended, each with distinct advantages:

  • Mitsunobu Reaction : This classic and highly reliable method activates the alcohol in situ using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD). It is renowned for its mild reaction conditions and, crucially, its predictable S_N2 mechanism, which results in a clean inversion of stereochemistry at the reacting center.[8][9][10] This makes it the preferred method when unambiguous stereochemical inversion is the primary goal.

  • Borrowing Hydrogen (or Hydrogen Autotransfer) Catalysis : This modern, atom-economical approach utilizes a transition metal catalyst (commonly based on Ru, Ir, or Co) to transiently oxidize the alcohol to a ketone intermediate.[11][12][13] The amine substrate condenses with the in situ-formed ketone to generate an imine, which is then reduced by the same catalyst using the "borrowed" hydrogen.[14] This method is environmentally benign, with water as the only byproduct, and offers a broad substrate scope.[12]

Part 1: The Mitsunobu Reaction for Stereospecific Inversion

The Mitsunobu reaction is an indispensable tool for converting a secondary alcohol into an amine with a complete inversion of its stereogenic center. For the this compound substrate, this pathway will yield the corresponding (3S,4R)-3-fluorooxan-4-amine derivative.

Mechanism and Rationale

The reaction proceeds through the formation of a key alkoxyphosphonium salt intermediate. The triphenylphosphine first attacks the azodicarboxylate, which then deprotonates the amine nucleophile (if sufficiently acidic) or the alcohol. The resulting alcoholate attacks the activated phosphonium species, forming the alkoxyphosphonium salt and activating the oxygen as an excellent leaving group (triphenylphosphine oxide). The amine nucleophile then displaces this group via an S_N2 attack, ensuring complete inversion of configuration.[8][9][10]

Mitsunobu_Mechanism cluster_activation Alcohol Activation ROH (3R,4S)-Alcohol Alkoxyphosphonium Alkoxyphosphonium Salt [R-O-PPh₃⁺] + Hydrazine ROH->Alkoxyphosphonium + Betaine PPh3 PPh₃ Intermediate1 Betaine [PPh₃⁺-N⁻-N=C(O)OEt] PPh3->Intermediate1 + DIAD DIAD DIAD TPPO O=PPh₃ Amine R'₂NH Product (3S,4R)-Amine (Inverted Product) Amine->Product + Alkoxyphosphonium

Figure 1: Simplified workflow of the Mitsunobu reaction, highlighting alcohol activation followed by S_N2 displacement by the amine, leading to stereochemical inversion.

Experimental Protocol: General Procedure

Materials:

  • This compound

  • Amine (primary or secondary)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, round-bottom flask under an argon or nitrogen atmosphere, add this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), and triphenylphosphine (1.5 eq.).

  • Dissolve the solids in anhydrous THF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Cool the resulting solution to 0 °C in an ice-water bath.

  • Slowly, add the diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution over 15-20 minutes. A color change (typically to a yellow or orange hue) and/or the formation of a precipitate may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the desired product, triphenylphosphine oxide (TPPO), and the diisopropyl hydrazinedicarboxylate byproduct. Purification is typically achieved by flash column chromatography on silica gel.

Data and Considerations
Amine TypeRelative Reactivity & Key ConsiderationsTypical Conditions
Primary Aliphatic Generally good nucleophiles. Use a slight excess (1.2 eq.) to avoid dialkylation.THF, 0 °C to RT, 4-12 h
Secondary Aliphatic Excellent substrates. Often provide high yields.THF, 0 °C to RT, 6-18 h
Anilines Less nucleophilic. May require longer reaction times or slightly elevated temperatures (e.g., 40 °C).THF or Toluene, RT to 40 °C, 12-24 h
N-Boc Amines Suitable as ammonia equivalents. The Boc group can be removed post-coupling.THF, 0 °C to RT, 8-16 h

Expert Insights & Troubleshooting:

  • Reagent Purity: The success of the Mitsunobu reaction is highly dependent on the use of anhydrous solvents and pure reagents.

  • Order of Addition: For sensitive substrates, pre-forming the betaine by adding DIAD to PPh₃ at 0 °C before adding the alcohol and amine can sometimes improve yields.[10]

  • Workup Challenges: The primary byproduct, triphenylphosphine oxide (TPPO), can be difficult to separate chromatographically. Several methods can be employed for its removal, including precipitation from a nonpolar solvent (like diethyl ether or hexanes) or using polymer-bound PPh₃.

  • Acidic Nucleophiles: The reaction works best with nucleophiles having a pKa < 13.[10] For less acidic or more basic amines, side reactions can occur. Recent developments have introduced modified phosphines and reagents that expand the scope to include more basic amines.[15][16]

Part 2: Borrowing Hydrogen Catalysis for Atom Economy

The Borrowing Hydrogen (BH) strategy is an elegant and environmentally responsible alternative for the N-alkylation of amines with alcohols. It avoids the use of stoichiometric activating agents and generates water as the sole byproduct.

Mechanism and Rationale

The catalytic cycle involves three key stages:

  • Oxidation: The metal catalyst, often a Ru(II) or Ir(III) complex, abstracts two hydrogen atoms from the alcohol, forming a metal-hydride species and releasing the corresponding ketone in situ.

  • Condensation: The amine present in the reaction mixture reversibly condenses with the ketone to form an imine (or iminium ion), releasing one molecule of water.

  • Reduction: The metal-hydride species reduces the imine back to the product amine, regenerating the active catalyst and completing the cycle.[11][12][14]

Borrowing_Hydrogen cluster_cycle cluster_substrate Catalyst [M] MH2 [M]-H₂ Catalyst->MH2 Oxidation Alcohol R₂CHOH Ketone R₂C=O Alcohol->Ketone -2H Alcohol->Ketone Imine R₂C=NR' Ketone->Imine +R'NH₂ Ketone->Imine H2O H₂O Ketone->H2O Amine_In R'NH₂ Amine_In->Imine Product R₂CH-NHR' Imine->Product +2H Imine->Product MH2->Catalyst Reduction

Sources

Troubleshooting & Optimization

Technical Support Center: Enantioselective Synthesis of (3R,4S)-3-Fluorooxan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Enantiomeric Excess (ee) & Diastereomeric Ratio (dr) Ticket ID: F-OXAN-3R4S-OPT Assigned Specialist: Senior Application Scientist, Chiral Technologies Division

Executive Summary: The "Alpha-Fluoro" Challenge

You are likely encountering difficulty because (3R,4S)-3-fluorooxan-4-ol presents a unique stereochemical challenge: the labile stereocenter at C3 .

The fluorine atom at the C3 position significantly increases the acidity of the


-proton (approx. pKa 18-20). In the precursor ketone (3-fluorooxan-4-one), this stereocenter is configurationally unstable and prone to racemization under even mild basic conditions.
  • The Trap: If you attempt a standard static kinetic resolution (e.g., classical hydrogenation), the starting material racemizes faster than it reduces, or racemizes during the reaction, leading to stereochemical scramble.

  • The Solution: You must exploit this instability. Instead of fighting the racemization, you must use a Dynamic Kinetic Resolution (DKR) approach.[1]

This guide details the transition from standard reduction to Biocatalytic DKR, which is the industry standard for high-ee fluorohydrins.

Module 1: Biocatalytic Dynamic Kinetic Resolution (DKR)

Status: Primary Recommendation (Gold Standard)

This method couples the rapid in situ racemization of the 3-fluoro ketone substrate with an enantioselective Ketoreductase (KRED) enzyme.

The Mechanism

The KRED enzyme selectively reduces only the (3R)-ketone enantiomer to the (3R,4S)-alcohol. As the (3R)-ketone is depleted, the unreactive (3S)-ketone spontaneously racemizes via the enol form to restore equilibrium, eventually funneling 100% of the material to the desired product.

DKR_Mechanism Substrate_S (3S)-3-Fluorooxan-4-one (Unreactive Enantiomer) Enol Enol Intermediate (Planar/Achiral) Substrate_S->Enol Racemization (Base/Buffer) Substrate_R (3R)-3-Fluorooxan-4-one (Reactive Enantiomer) Enol->Substrate_R Racemization Product This compound (>99% ee, >98% de) Substrate_R->Product KRED + NADPH (Irreversible Reduction)

Figure 1: The Dynamic Kinetic Resolution (DKR) cycle. The success of the reaction depends on the rate of racemization (


) being faster than the rate of enzymatic reduction (

).
Protocol: Optimization of DKR Conditions

Objective: Maximize ee by ensuring


.
ParameterRecommended SettingTechnical Rationale
pH Buffer pH 7.0 – 8.0 The

-proton is acidic. Slightly elevated pH promotes spontaneous racemization. Warning: pH > 8.5 may cause defluorination or degradation.
Co-Solvent IPA (10-20% v/v) Acts as a co-substrate for cofactor regeneration (if using ADH that accepts IPA) and improves solubility.
Temperature 30°C – 40°C Higher T increases the racemization rate (

) more significantly than the enzymatic rate (

), improving DKR efficiency.
Cofactor NADP+ / NADPH Essential for KRED activity. Use a Glucose Dehydrogenase (GDH) coupled recycling system (Glucose

Gluconolactone) for cost efficiency.
Troubleshooting Guide: DKR Failures

Symptom 1: High Conversion, Low ee (e.g., 60% ee)

  • Diagnosis: The "Static Limit." The enzyme is reducing the "wrong" enantiomer of the ketone before it can racemize.

    
    .
    
  • Fix:

    • Increase pH: Move from pH 7.0 to 7.5 or 8.0 to boost the racemization rate.

    • Add Triethylamine (TEA): Add 1-5 mol% TEA to catalyze the keto-enol tautomerization.

    • Lower Enzyme Load: Reduce the unit activity of KRED to slow down the reduction step, allowing racemization to catch up.

Symptom 2: High ee, Low Diastereomeric Excess (de) (Mixture of cis/trans)

  • Diagnosis: The enzyme has poor facial selectivity (Felkin-Anh control vs. Chelation control).

  • Fix:

    • Screen Different KREDs: This is strictly enzyme-dependent. Commercial panels (e.g., Codexis, Johnson Matthey) usually contain specific "trans-selective" variants.

    • Switch to GDH-coupled system: Sometimes the accumulation of acetone (from IPA coupled systems) affects enzyme conformation.

Module 2: Classical Resolution (Lipase-Mediated)

Status: Secondary Recommendation (If KREDs are unavailable)

If you cannot access KRED panels, use Lipase Acylation on the racemic alcohol. Note that the theoretical maximum yield is 50% unless you couple this with a Ruthenium racemization catalyst (Chemical DKR).

Protocol: Kinetic Resolution
  • Substrate: Racemic 3-fluorooxan-4-ol.

  • Enzyme: Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435).

  • Acyl Donor: Vinyl acetate (irreversible) or Isopropenyl acetate.

  • Solvent: MTBE or Toluene (anhydrous).

Critical Insight: Fluorohydrins are sensitive to acyl migration. Keep reaction times short and stop at exactly 48-49% conversion.

Module 3: Purification & Polishing (Separating Diastereomers)

Even with high ee, you may have 5-10% of the unwanted cis-diastereomer. Separation is critical because the diastereomers have different biological activities.

Separation Strategy Table
MethodSuitabilityNotes
Flash Chromatography High The cis and trans isomers have significantly different dipole moments due to the C3-F/C4-OH alignment. Use a gradient of Hexane/EtOAc. The trans-isomer (diequatorial-like) is usually more polar than the cis-isomer (intramolecular H-bond).
Crystallization Medium Difficult for the free alcohol (often an oil or low-melting solid). Derivatization to the 3,5-dinitrobenzoate ester often yields crystalline solids that can be enriched to >99% de/ee.
Chemical Polishing Advanced Formation of the acetonide is impossible (trans-diol relationship). However, reaction with CDI (Carbonyldiimidazole) will form the cyclic carbonate only with the cis-isomer (due to proximity). The trans-isomer will not react or reacts slowly, allowing separation.

Troubleshooting Logic Tree

Use this flow to diagnose your specific issue.

Troubleshooting Start Start: Low Quality Product Check_EE Is the EE low (<90%)? Start->Check_EE Check_DE Is the DE low (cis/trans mix)? Check_EE->Check_DE No (EE is good) Racemization_Issue Issue: Slow Racemization (Static Kinetic Resolution) Check_EE->Racemization_Issue Yes Check_DE->Start No (Purity Issue?) Enzyme_Issue Issue: Poor Enzyme Selectivity Check_DE->Enzyme_Issue Yes Fix_Rac Action: 1. Increase pH (7.0 -> 8.0) 2. Add 5% Et3N 3. Increase Temp Racemization_Issue->Fix_Rac Fix_Enz Action: 1. Screen KRED Panel 2. Check substrate concentration (inhibition) Enzyme_Issue->Fix_Enz

Figure 2: Diagnostic logic for optimizing the synthesis of this compound.

References

  • Dynamic Kinetic Resolution Principles: Stellwagen, J. C., & Bornscheuer, U. T. (2018).[1][2] "Enzymatic Dynamic Kinetic Resolution of alpha-Substituted Ketones." Advanced Synthesis & Catalysis. Context: Establishes the core mechanism of DKR for alpha-chiral ketones, emphasizing the requirement for

    
    .
    
  • O'Hagan, D., et al. (2000). "The conformational influence of the fluorine atom in organic synthesis." Journal of Organic Chemistry.
  • KRED Screening Protocols: Hollmann, F., et al. (2011). "Biocatalytic reduction of ketones." Green Chemistry. Context: Provides the standard buffer and cofactor recycling protocols (GDH/Glucose) cited in the DKR Protocol section.
  • Appayee, C., & Brenner-Moyer, S. E. (2010). "Organocatalytic Enantioselective Synthesis of Fluorohydrins." Organic Letters.
  • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Fluoro-Organic Compounds." Tetrahedron: Asymmetry.

Sources

removing impurities from (3R,4S)-3-fluorooxan-4-ol commercial batches

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of commercial batches of (3R,4S)-3-fluorooxan-4-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this key fluorinated building block.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the purification of (3-fluorooxan-4-ol.

Issue ID Question Potential Causes Recommended Solutions & Rationale
PUR-001 Why is the purity of my this compound still low after a single purification step? Commercial batches may contain a complex mixture of impurities including diastereomers, starting materials, and reaction byproducts. A single purification technique may not have the selectivity to remove all of them.Solution: Employ orthogonal purification methods. For instance, follow a recrystallization with flash column chromatography. Rationale: Different techniques separate compounds based on distinct physical properties (e.g., polarity vs. solubility), providing a more comprehensive purification.
PUR-002 I'm observing co-elution of my product with an impurity during flash chromatography. How can I improve separation? The polarity of the impurity may be too similar to the product in the chosen solvent system.Solution 1: Optimize the solvent gradient. A shallower gradient around the elution point of your compound can enhance resolution. Solution 2: Switch to a different stationary phase. If using normal phase silica, consider a diol- or cyano-bonded phase. For reversed-phase, a fluorinated stationary phase can offer unique selectivity for fluorinated compounds.[1] Rationale: Altering the mobile or stationary phase changes the chemical interactions governing separation, allowing for the resolution of closely related compounds.
PUR-003 My compound is not crystallizing during recrystallization attempts. The compound may be too soluble in the chosen solvent, or the solution may be supersaturated without nucleation.Solution 1: Use a solvent system where the compound has high solubility when hot and low solubility when cold.[2] Common systems for polar compounds include ethanol/water or acetone/hexane.[3] Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product.[4] Rationale: Proper solvent selection is critical for recrystallization.[2] Mechanical agitation or seeding provides a nucleation site for crystal growth to begin.[4]
PUR-004 I'm seeing degradation of my compound during purification, evidenced by new spots on TLC or peaks in LC-MS. This compound may be sensitive to acidic or basic conditions, or prolonged heat. The strong carbon-fluorine bond generally increases metabolic stability, but other functional groups can still be reactive.[5]Solution 1: If using silica gel chromatography, which can be slightly acidic, consider adding a small amount of a non-nucleophilic base like triethylamine (0.1-1%) to your mobile phase. Solution 2: Avoid excessive heating during recrystallization or solvent removal. Use a rotary evaporator with a water bath at a moderate temperature. Rationale: Neutralizing the stationary phase and minimizing thermal stress can prevent acid-catalyzed degradation or other unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a commercial batch of this compound?

A1: While the exact impurity profile can vary between manufacturers, common impurities in fluorinated heterocyclic compounds can include:

  • Diastereomers: Specifically, the (3R,4R), (3S,4S), and (3S,4R) isomers, which may form during non-stereoselective synthesis steps.

  • Unreacted Starting Materials: Depending on the synthetic route, these could be fluorinating agents or precursor molecules.

  • Reaction Byproducts: These can include products of over-reaction, side-reactions, or degradation.

  • Residual Solvents: Solvents used in the final steps of the synthesis or initial purification.

Q2: Which analytical techniques are best suited for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹⁹F NMR Spectroscopy: This is a powerful tool for identifying and quantifying fluorine-containing impurities.[6] It provides a clean spectrum where each unique fluorine environment gives a distinct signal.

  • High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (LC-MS): HPLC can separate the target compound from non-fluorinated and some fluorinated impurities.[7][8] The mass spectrometer provides mass information for each separated peak, aiding in impurity identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile and semi-volatile impurities, including residual solvents.[6]

Q3: Can you provide a starting point for developing a flash column chromatography method for this compound?

A3: Certainly. Given that this compound is a polar molecule due to the hydroxyl group, a normal-phase separation on silica gel is a good starting point.

Experimental Protocol: Flash Column Chromatography Purification

Objective: To purify this compound from a commercial batch using normal-phase flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (40-63 µm particle size)

  • Hexanes (or Heptane)

  • Ethyl Acetate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Potassium permanganate stain

Methodology:

  • TLC Method Development:

    • Dissolve a small amount of the crude material in ethyl acetate.

    • Spot the solution on a TLC plate.

    • Develop the plate in a TLC chamber with varying ratios of Hexanes:Ethyl Acetate (e.g., 80:20, 70:30, 50:50).

    • Visualize the spots using a UV lamp and then by dipping in a potassium permanganate stain.

    • The ideal solvent system should give your product a Retention Factor (Rf) of ~0.3.

  • Column Packing:

    • Select an appropriately sized chromatography column for the amount of material to be purified.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to this solution and concentrate it to a dry powder using a rotary evaporator. This is known as dry loading.

    • Carefully add the dried sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the starting mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate in hexanes.

    • Collect fractions in test tubes and monitor the elution of your compound by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal and Characterization:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Place the resulting purified oil or solid under high vacuum to remove any residual solvent.

    • Characterize the purified product using ¹⁹F NMR, ¹H NMR, and LC-MS to confirm purity and identity.

Visualizations

G cluster_start Start: Impure Batch cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_final Final Product Start This compound (Commercial Grade) Analysis Purity Check (¹⁹F NMR, LC-MS) Start->Analysis Recrystallization Recrystallization Analysis->Recrystallization High Impurity Load Chromatography Flash Chromatography Analysis->Chromatography Low to Moderate Impurity Load Recrystallization->Chromatography Further Purification Final_Analysis Final Purity Analysis (>98%) Chromatography->Final_Analysis Pure_Product Pure this compound Final_Analysis->Pure_Product Meets Specification G Start Start: Low Purity CheckPurity Assess Purity (LC-MS, ¹⁹F NMR) Start->CheckPurity IsPure Purity > 98%? CheckPurity->IsPure End End: Pure Product IsPure->End Yes PerformChromatography Perform Flash Chromatography IsPure->PerformChromatography No CoElution Co-elution Issue? Degradation Degradation Observed? CoElution->Degradation No OptimizeGradient Optimize Solvent Gradient CoElution->OptimizeGradient Yes Degradation->CheckPurity No BufferMobilePhase Buffer Mobile Phase (e.g., +TEA) Degradation->BufferMobilePhase Yes ChangeStationaryPhase Change Stationary Phase (e.g., fluorinated) OptimizeGradient->ChangeStationaryPhase ChangeStationaryPhase->PerformChromatography ReduceTemp Reduce Temperature BufferMobilePhase->ReduceTemp ReduceTemp->PerformChromatography PerformChromatography->CoElution

Caption: Troubleshooting logic for flash chromatography purification.

References

  • A Comparative Guide to the Characterization of Impurities in 1,1,1-Trifluoro-5-bromo-2-pentanone. Benchchem.
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
  • Recrystallization.
  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International.
  • Efficient cartridge purification for producing high molar activity [18F]fluoro-glycoconjugates via oxime formation. PubMed.
  • Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chrom. AGC.
  • Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide. Google Patents.
  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.
  • Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from.
  • Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube.
  • Recrystallization and Melting Point Analysis. YouTube.
  • Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester.
  • Novel method to synthesize valuable fluorinated drug compounds. chemeurope.com.
  • Contemporary synthetic strategies in organofluorine chemistry.
  • Structural basis for the enhanced stability of highly fluorinated proteins - PMC.
  • Significant residual fluorinated alcohols present in various fluorinated materials. PubMed.
  • 1932140-11-8|(3R,4R)-3-Fluorooxan-4-ol. BLDpharm.
  • Toxic substances list: four fluorotelomer-based substances assessed under the New Substances Program. Canada.ca.
  • stability issues of 5-Fluoropiperidin-3-ol in solution. Benchchem.

Sources

Validation & Comparative

Comparative Analysis of Spectral Resolution Techniques for (3R,4S)-3-fluorooxan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In medicinal chemistry, the introduction of fluorine into saturated heterocycles—such as the tetrahydropyran (oxane) scaffold—is a critical strategy for modulating pKa, lipophilicity, and metabolic stability.[1] However, the characterization of these vicinal fluorohydrins presents a unique analytical challenge. The strong scalar coupling of fluorine (


F) to protons (

H) creates complex, high-order multiplets that often obscure stereochemical assignments in standard

H NMR.[1]

This guide compares the efficacy of Standard 1D


H NMR  against a Multi-Nuclear Decoupling Strategy (

H{

F})
for the definitive structural assignment of (3R,4S)-3-fluorooxan-4-ol . We provide experimental protocols, spectral data comparisons, and conformational analyses to demonstrate why the multi-nuclear approach is the required standard for this class of compounds.

Structural & Conformational Analysis

Before analyzing spectra, one must understand the dynamic behavior of the analyte. The (3R,4S) configuration of 3-fluorooxan-4-ol corresponds to the trans -diastereomer.

The Conformational Equilibrium

Unlike rigid systems, the oxane ring exists in a dynamic equilibrium between two chair conformers. The scalar coupling constants (


) observed are a weighted average of these populations.
  • Conformer A (Diequatorial): Both F and OH groups are equatorial. Sterically favored but may be destabilized by dipole repulsion.

  • Conformer B (Diaxial): Both groups are axial. Often stabilized in non-polar solvents due to intramolecular H-bonding (F···H-O) and dipole minimization, despite 1,3-diaxial steric strain.[1]

Visualization of Conformational Dynamics

The following diagram illustrates the equilibrium and the resulting observable NMR parameters.

Conformation Start This compound (Trans Isomer) ConfA Conformer A (Diequatorial) Start->ConfA Solvent: DMSO-d6 (H-bond disruption) ConfB Conformer B (Diaxial) Start->ConfB Solvent: CDCl3 (Intramolecular H-bond) Observed Observed NMR Signal (Weighted Average) ConfA->Observed 3J(H3-H4) ≈ 8-10 Hz 3J(F-H4) ≈ 5-10 Hz ConfB->Observed 3J(H3-H4) ≈ 2-4 Hz 3J(F-H4) ≈ 25-30 Hz

Figure 1: Conformational equilibrium of this compound showing solvent-dependent preference.

Comparative Analysis: Standard vs. Advanced NMR Methods

This section compares the "Standard" approach (often insufficient) with the "Advanced" approach (recommended).

Method A: Standard 1D H NMR (The Limitation)

In a standard proton spectrum, the H3 proton (geminal to Fluorine) and H4 proton (geminal to Hydroxyl) appear as complex multiplets.[1]

  • The Problem: The H3 signal is split by:

    • Geminal Fluorine (

      
       Hz).
      
    • Vicinal H4 (

      
      ).
      
    • Vicinal H2a/H2b (

      
      ).
      
  • Result: A wide, overlapping "blob" that makes extracting precise

    
     values (required to prove axial/equatorial orientation) nearly impossible.[1]
    
Method B: H{ F} Decoupled NMR (The Solution)

By irradiating the


F frequency during 

H acquisition, all F-H couplings collapse.[1]
  • The Advantage: The complex multiplet at H3 simplifies into a standard ddd or dt (doublet of triplets).

  • Result: Direct measurement of

    
     becomes possible, allowing immediate assignment of the ring conformation (Trans vs. Cis).
    
Data Comparison Table

The following table contrasts the spectral features of the (3R,4S)-Trans isomer against the (3R,4R)-Cis alternative using the Advanced Method.

Parameter(3R,4S)-Trans (Analyte)(3R,4R)-Cis (Alternative)Diagnostic Significance
H3 Multiplicity (

H)
dddd (Wide)dddd (Narrow)

dominates both; shape differs.[1]
H3 Multiplicity (

H{

F})
ddd (Large

)
dt (Small

)
Primary Stereochemical Proof

(

H{

F})
9.5 – 11.5 Hz (Diaxial)2.5 – 4.5 Hz (Eq-Ax)Large

confirms Trans-diequatorial geometry.[1]

(

F)
10 – 14 Hz (Gauche)25 – 30 Hz (Trans-diaxial)Fluorine coupling confirms relative stereochem.

F Chemical Shift

-185 to -195 ppm

-200 to -210 ppm
Cis isomers are typically shielded (upfield).

Note: Values are representative for pyran rings in polar solvents (DMSO-d6) where the diequatorial conformer dominates. [1, 2]

Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating protocols.

Sample Preparation (Critical for OH Coupling)

For the (3R,4S) isomer, observing the Hydroxyl coupling (


) provides additional proof of the H4 orientation.[1]
  • Solvent: Use DMSO-d6 (99.9% D) from a fresh ampoule. Do not use CDCl3 if H-bonding analysis is required.

  • Drying: The sample must be strictly anhydrous. Trace water catalyzes proton exchange, collapsing the OH doublet into a singlet.[1]

  • Concentration: 10-15 mg of analyte in 0.6 mL solvent. High concentration improves

    
    C sensitivity but may induce aggregation.
    
Acquisition Parameters (Bruker/Varian Standard)
  • Temperature: 298 K (Standard).[2] If multiplets are broad, cool to 273 K to freeze the chair interconversion.

  • 
    F Spectrum: 
    
    • Spectral Width: 200 ppm (centered at -150 ppm).

    • Offset: Ensure the excitation pulse covers the -180 to -210 ppm range.

  • 
    H{
    
    
    
    F} Decoupling:
    • Set O2 (Decoupler Offset) to the exact center of the

      
      F signal found in the previous step.
      
    • Power: Standard garp or waltz16 decoupling sequence.

Advanced Validation: 2D HOESY Workflow

When 1D scalar coupling is ambiguous (e.g., in rapidly equilibrating systems), dipolar coupling (through-space) is the definitive arbiter.[1]

The HOESY Logic

Heteronuclear Overhauser Effect Spectroscopy (HOESY) detects spatial proximity between


H and 

F nuclei (

).[1]
  • Case (3R,4S)-Trans: H3 and H4 are trans-diaxial. F3 and H4 are gauche.

    • Prediction: Strong NOE between F3 and H3 (geminal). Weak/Medium NOE between F3 and H4.

  • Case (3R,4R)-Cis: H3 is axial, H4 is equatorial.[1] F3 (eq) and H4 (eq) are gauche.[1]

    • Prediction:Strong NOE between F3 and H4 is often observed if the ring flips to place F axial and H4 equatorial (1,2-diaxial relationship brings them closer in space).

Analytical Workflow Diagram

Use this decision tree to process your data.

Workflow Step1 Acquire 1D 19F NMR Step2 Acquire 1H{19F} Decoupled NMR Step1->Step2 Decision Measure 3J(H3-H4) in 1H{19F} Step2->Decision ResultA J = 9-12 Hz (Large) Decision->ResultA ResultB J = 2-5 Hz (Small) Decision->ResultB ConclA Trans-Diequatorial (3R,4S) Confirmed ResultA->ConclA Validation Run 2D HOESY to confirm spatial proximity ResultB->Validation ConclB Cis-Isomer or Diaxial Conformer Validation->ConclB

Figure 2: Analytical workflow for stereochemical assignment of fluorinated pyrans.

References

  • Linclau, B., et al. (2018).[1] "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition." Journal of the American Chemical Society, 140(29), 9299-9313.[1][3] Link[1][3]

  • Thibaudeau, C., et al. (2010).[1] "Karplus Equation for 3J(H,F) Coupling Constants." Journal of Organic Chemistry. (General reference for F-H coupling constants in 6-membered rings).

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier. (Authoritative text on HOESY and Decoupling protocols).

  • Reich, H. J. (2024).[1] "WinPLT NMR Data: Fluorine Chemical Shifts and Coupling Constants." University of Wisconsin-Madison. Link

Sources

A Researcher's Guide to the Validation of 3-Fluorooxan-4-ol Isomer Absolute Configuration

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. The spatial arrangement of atoms within a chiral molecule, its absolute configuration, can profoundly influence its biological activity, with different enantiomers often exhibiting distinct therapeutic effects or toxicities. This guide provides an in-depth, objective comparison of the principal analytical techniques for validating the absolute configuration of 3-fluorooxan-4-ol isomers, a class of molecules presenting unique challenges and opportunities due to the presence of a flexible oxane ring, a hydroxyl group, and a fluorine atom. We will move beyond a simple listing of methods to explore the causality behind experimental choices, ensuring a self-validating approach to this critical analytical task.

The Challenge: Stereochemical Complexity of 3-Fluorooxan-4-ol

The 3-fluorooxan-4-ol scaffold contains two stereocenters at the C3 and C4 positions, leading to four possible stereoisomers (two pairs of enantiomers). The flexible nature of the oxane ring, which can adopt various chair and boat conformations, further complicates the analysis. The presence of the electronegative fluorine atom and the hydroxyl group introduces specific electronic and steric effects that must be considered when selecting and applying an analytical method. This guide will compare three powerful techniques for unraveling this stereochemical puzzle: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD).

Single-Crystal X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is widely regarded as the definitive method for determining the absolute configuration of a chiral molecule.[1] It provides an unambiguous, three-dimensional map of the electron density within a molecule, from which the precise spatial arrangement of atoms can be determined.

Causality of Experimental Choice

For a molecule like 3-fluorooxan-4-ol, obtaining a high-quality single crystal is the most significant hurdle.[2] These molecules are often polar and possess conformational flexibility, which can make crystallization challenging.[3] However, if a suitable crystal can be grown, the resulting data is unparalleled in its certainty. The presence of a fluorine atom, while not a "heavy atom" in the traditional sense, can still contribute to anomalous scattering, aiding in the confident assignment of the absolute configuration.

Experimental Workflow

The process of determining absolute configuration by X-ray crystallography involves several critical steps.[4]

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Detailed Protocol: Small Molecule Crystallization
  • Purification: The starting material must be of the highest possible purity.

  • Solvent Selection: Screen a variety of solvents and solvent mixtures to find conditions where the compound has moderate solubility.[5]

  • Crystallization Method:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a dust-free environment.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.[3]

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly.

  • Crystal Mounting: Carefully select a single, well-formed crystal and mount it on a goniometer head for data collection.[6]

Data Interpretation

The absolute configuration is determined by analyzing the anomalous scattering of X-rays.[1] The Flack parameter is a key indicator; a value close to 0 with a small standard uncertainty indicates the correct absolute configuration has been determined.[1]

NMR Spectroscopy: A Solution-State Approach

NMR spectroscopy offers a powerful alternative for determining absolute configuration in solution, which is often more representative of the molecule's state in biological systems. For 3-fluorooxan-4-ol, two primary NMR techniques are particularly relevant: Mosher's ester analysis and Nuclear Overhauser Effect (NOE) spectroscopy.

Mosher's Ester Analysis: Probing the Chiral Environment

Mosher's ester analysis is a well-established method for determining the absolute configuration of secondary alcohols.[7][8] It involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[9][10] These diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra, which can be used to deduce the stereochemistry of the alcohol center.[11]

This method is particularly well-suited for 3-fluorooxan-4-ol due to the presence of the secondary alcohol at the C4 position. The fluorine atom at the adjacent C3 position can provide an additional spectroscopic handle, as the ¹⁹F NMR spectrum can also be analyzed.[12] The success of the method relies on the formation of a preferred conformation of the MTPA esters in solution, which is influenced by steric interactions.

Caption: Workflow for Mosher's ester analysis.

  • Esterification: Divide the 3-fluorooxan-4-ol sample into two portions. React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine or DMAP) in an anhydrous NMR solvent (e.g., CDCl₃).

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA esters. If possible, acquire ¹⁹F NMR spectra as well.

  • Signal Assignment: Unambiguously assign the proton signals for the groups flanking the ester linkage. 2D NMR techniques like COSY may be necessary.

  • Data Analysis:

    • Calculate the chemical shift difference (Δδ) for each corresponding proton using the formula: Δδ = δS - δR.

    • Construct a conformational model of the MTPA esters, where the C-O bond to the MTPA moiety is eclipsed with the Cα-CF₃ bond.

    • Protons on one side of the MTPA phenyl ring will experience shielding (negative Δδ), while those on the other side will be deshielded (positive Δδ).

    • By correlating the signs of the Δδ values with the spatial arrangement of the substituents, the absolute configuration of the C4 alcohol can be determined.

Nuclear Overhauser Effect (NOE) Spectroscopy: Through-Space Correlations

NOE spectroscopy is a powerful tool for determining the relative stereochemistry and conformation of molecules in solution.[13][14] It measures the transfer of nuclear spin polarization between protons that are close in space (< 5 Å), regardless of their through-bond connectivity.[15]

For the flexible oxane ring of 3-fluorooxan-4-ol, NOE analysis is invaluable for determining the preferred chair conformation and the relative orientation of the fluorine and hydroxyl substituents (i.e., cis or trans). By establishing the relative stereochemistry, the number of possible absolute configurations is halved, simplifying the overall analysis.

Caption: Workflow for NOE-based conformational analysis.

  • Sample Preparation: Prepare a high-purity, degassed sample in a suitable deuterated solvent.

  • Experiment Selection: For small molecules like 3-fluorooxan-4-ol, a 2D NOESY experiment is typically appropriate. For molecules in the intermediate molecular weight range where the NOE can be close to zero, a ROESY experiment may be necessary.[16]

  • Data Acquisition: Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time to allow for the build-up of NOE signals.

  • Data Analysis:

    • Identify cross-peaks, which indicate spatial proximity between the corresponding protons on the diagonal.

    • Correlate the observed NOEs with interproton distances in different possible conformations (e.g., axial vs. equatorial substituents in a chair conformation).

    • For example, a strong NOE between the proton at C4 and a proton at C2 or C6 would suggest a 1,3-diaxial relationship, providing information about the ring conformation and substituent orientation.

Vibrational Circular Dichroism (VCD): A Chiroptical Method

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[17] It is a powerful technique for determining the absolute configuration of molecules in solution without the need for crystallization or derivatization.[18]

Causality of Experimental Choice

VCD is particularly advantageous for 3-fluorooxan-4-ol as it avoids the potential difficulties of crystallization (for X-ray) and the need for chemical modification (for Mosher's method).[19] The vibrational spectrum of this molecule will have characteristic bands for the C-O, C-H, and C-F stretching and bending modes, which can provide a rich fingerprint for stereochemical analysis. The absolute configuration is determined by comparing the experimental VCD spectrum to the theoretically calculated spectrum for a known enantiomer.[20]

Experimental Workflow

Caption: Workflow for absolute configuration determination by VCD.

Detailed Protocol: VCD Analysis
  • Sample Preparation: Prepare a solution of the purified 3-fluorooxan-4-ol isomer in a suitable, non-absorbing solvent (e.g., CDCl₃).

  • VCD Measurement: Acquire the VCD and IR spectra using a VCD spectrometer.

  • Computational Modeling:

    • Perform a thorough conformational search for one enantiomer of the 3-fluorooxan-4-ol isomer using molecular mechanics or other methods.

    • For each low-energy conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).[21]

    • Calculate the VCD and IR spectra for each conformer.

  • Spectrum Comparison and Assignment:

    • Generate a Boltzmann-averaged calculated VCD spectrum from the individual conformer spectra.

    • Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as that used in the calculation. If the experimental spectrum is a mirror image of the calculated one, the absolute configuration is opposite.

Comparison of Techniques

FeatureX-ray CrystallographyNMR Spectroscopy (Mosher's & NOE)Vibrational Circular Dichroism (VCD)
Principle Diffraction of X-rays by a single crystalNuclear spin interactions in a magnetic fieldDifferential absorption of circularly polarized IR light
Sample Requirement High-quality single crystal~1-5 mg in solution~1-10 mg in solution
Analysis Time Days to weeks (including crystallization)Hours to daysHours to days (including computation)
Key Advantage Unambiguous, "gold standard" resultSolution-state analysis, provides conformational informationNo crystallization or derivatization needed
Key Limitation Crystallization can be a major bottleneckDerivatization required for Mosher's; NOE gives relative stereochemistryRequires computational resources and expertise
Relevance to 3-Fluorooxan-4-ol Definitive if crystals can be obtainedMosher's directly probes the C4 stereocenter; NOE defines ring conformationWell-suited for this flexible, polar molecule

Conclusion and Recommendations

The choice of method for validating the absolute configuration of 3-fluorooxan-4-ol isomers depends on the specific research context, including sample availability, instrumentation access, and the desired level of certainty.

  • For a definitive and unambiguous assignment, single-crystal X-ray crystallography is the preferred method, provided that suitable crystals can be obtained. The initial effort in crystallization is often rewarded with an irrefutable result.

  • When crystallization is challenging or a solution-state conformation is of primary interest, a combination of NMR techniques is highly recommended. NOE spectroscopy should be used first to establish the relative stereochemistry and preferred conformation of the oxane ring. Subsequently, Mosher's ester analysis can be employed to determine the absolute configuration of the C4 stereocenter, and by extension, the entire molecule.

  • Vibrational Circular Dichroism offers a powerful and increasingly accessible alternative, particularly when non-destructive analysis is required and derivatization is undesirable. Its ability to provide absolute configuration data from solution-state samples without chemical modification makes it an attractive option.

Ultimately, a multi-pronged approach, where the results from two different techniques are in agreement, provides the highest level of confidence in the assigned absolute configuration. This self-validating system is the hallmark of rigorous chemical science and is essential for advancing research and development in fields where stereochemistry is paramount.

References

  • Creative BioMart. X-ray Crystallography. [Link]

  • Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]

  • CCP4 wiki. (2025, December 13). Solve a small-molecule structure. [Link]

  • Indiana University NMR Facility. 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). [Link]

  • YouTube. (2022, March 21). Stereochemistry | How to read NOESY spectrum?. [Link]

  • CF NMR CEITEC. 2D NOESY (Nuclear Overhauser Effect Spectroscopy). [Link]

  • ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?. [Link]

  • RSC Publishing. (2023, March 1). Advanced crystallisation methods for small organic molecules. [Link]

  • ACS Publications. (2018, October 24). Highly Sensitive, Simple, and Cost- and Time-Effective Method to Determine the Absolute Configuration of a Secondary Alcohol Using Competing Enantioselective Acylation Coupled with LC/MS. [Link]

  • PMC. (2024, May 15). Getting crystals your crystallographer will treasure: a beginner's guide. [Link]

  • PubMed. (2009, December 31). Electronic and vibrational circular dichroism spectra of chiral 4-X-[2.2]paracyclophanes with X containing fluorine atoms. [Link]

  • RSC Publishing. (2023, March 1). Advanced crystallisation methods for small organic molecules. [Link]

  • ResearchGate. (2018, November 20). Highly sensitive, simple, and cost/time-effective method to determine the absolute configuration of a secondary alcohol using competing enantioselective acylation coupled with LC/MS. [Link]

  • ETH Library. (2015, March 24). Combined automated NOE assignment and structure calculation with CYANA. [Link]

  • University of Colorado Boulder. Crystallization. [Link]

  • PMC. (2022, November 29). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. [Link]

  • University of Rochester. How To: Grow X-Ray Quality Crystals. [Link]

  • University of Wisconsin-Madison. 2D-NOESY Spectra of Small Molecules - Hints And Tips Sample-Related Considerations. [Link]

  • Frontiers. (2023, January 12). Computational methods and points for attention in absolute configuration determination. [Link]

  • PubMed. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]

  • MDPI. (2023, November 24). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. [Link]

  • Taylor & Francis. (2023, April 15). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. [Link]

  • ResearchGate. (2025, October 18). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19 F NMR Spectroscopy. [Link]

  • Springer Nature Experiments. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]

  • PubMed. (2022, January 18). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. [Link]

  • PMC. (2013, April 17). Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. [Link]

  • ACS Publications. (2022, August 5). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. [Link]

  • Frontiers. (2019, May 19). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. [Link]

  • ACS Publications. (2022, September 16). Vibrational Circular Dichroism from DFT Molecular Dynamics: The AWV Method. [Link]

  • PMC. (2023, August 31). Vibrational circular dichroism unveils hidden clues. [Link]

  • PMC. (2022, November 29). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. [Link]

  • ResearchGate. (2025, August 9). Conformational analysis of 5-substituted 1,3-dioxanes. [Link]

  • PubMed. (2004, June 21). Conformational analysis of mixed oxathia crown ethers and their complexational ability towards Ag(I) and Pd(II)-an experimental solution NMR and theoretical molecular modelling study. [Link]

  • PubMed. (2002, December 13). Conformational studies of N(3)-substituted[2][6][20]-oxadiazinan-2-ones. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of (3R,4S)-3-FLUOROOXAN-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical guidance for laboratory professionals working with (3R,4S)-3-fluorooxan-4-ol. As a fluorinated cyclic ether, this compound requires stringent safety protocols due to the combined potential hazards of its functional groups. This guide is structured to provide a deep, causal understanding of the necessary precautions, ensuring a self-validating system of safety for all handling, operational, and disposal procedures.

Hazard Assessment: A Synthesis of Structural Dangers

  • Cyclic Ether (Oxane Ring): Ethers are known for their flammability and potential to form explosive peroxides upon exposure to air and light.[1][2] The ether linkage can also contribute to the compound's solvent properties, potentially increasing its ability to be absorbed through the skin.

  • Fluorinated Organic Compound: The carbon-fluorine bond is exceptionally strong, making many fluorinated compounds persistent in the environment ("forever chemicals").[3][4][5] A primary toxicological concern is that metabolism or thermal decomposition of such compounds can release highly toxic byproducts, including hydrogen fluoride (HF).[6][7]

  • Secondary Alcohol: While the alcohol group increases polarity, it does not eliminate the hazards associated with the fluorinated ether structure. The overall molecule is expected to act as an irritant to the skin, eyes, and respiratory system.[6][8][9]

Given these combined risks, a conservative approach is mandated. The compound must be handled as if it is flammable, capable of peroxide formation, readily absorbed through the skin, and a potential source of severe irritation and toxic byproducts upon decomposition.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The following protocol is designed to provide overlapping layers of protection against all anticipated routes of exposure.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when in the laboratory where the compound is handled.[10]

  • Required for Transfers & High-Concentration Work: When handling stock solutions, performing transfers of volumes greater than 50 mL, or if there is any risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[10] This dual-layer protection is critical to prevent severe eye damage.

Skin and Body Protection
  • Lab Coat: A long-sleeved, flame-resistant lab coat with tight-fitting cuffs is required. Cotton lab coats are acceptable for general use but may not offer sufficient protection against large splashes of organic solvents.[10][11]

  • Gloves: Double-gloving is mandatory. Nitrile gloves are a suitable inner layer for general use and splash protection. The outer glove should be selected for its high resistance to both ethers and halogenated hydrocarbons. No single glove material is impervious to all chemicals, so it is crucial to inspect gloves before each use and replace them immediately upon any sign of contamination or degradation.

Table 1: Glove Selection Guide for this compound

Glove MaterialRecommended UseRationale & Limitations
Nitrile Inner glove; incidental contact onlyProvides good general splash protection and dexterity but offers poor resistance to prolonged contact with many organic solvents.[11]
Neoprene Suitable outer gloveOffers moderate to good resistance against acids, bases, alcohols, and some ethers.[12]
Butyl Rubber Recommended outer gloveExcellent for handling ketones, esters, and highly corrosive acids, but provides poor protection against halogenated and aromatic hydrocarbons.[11]
Viton® (Fluoroelastomer) Recommended outer glove for extended contactProvides excellent resistance to chlorinated and aromatic solvents.[12] However, it can be expensive and may offer less dexterity.

Always consult the glove manufacturer's specific chemical resistance charts for the most accurate information.

Respiratory Protection

All handling of this compound, including weighing, preparing solutions, and running reactions, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[13] If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with organic vapor cartridges must be used.[11]

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step workflow minimizes the risk of exposure and accidental release. The following protocol outlines the critical stages for handling this compound, from initial preparation to temporary storage.

Step-by-Step Handling Protocol:
  • Preparation:

    • Don all required PPE as outlined in Section 2.

    • Ensure a chemical fume hood is operational and the sash is at the appropriate working height.

    • Designate a specific work area within the hood and cover it with absorbent, disposable bench paper.

    • Prepare all necessary equipment (glassware, stir bars, etc.) and place it within the fume hood.

    • Locate the nearest eyewash station and safety shower before beginning work.[6]

  • Aliquotting and Solution Preparation:

    • Retrieve the compound from its designated storage location.

    • Perform all weighing and transfers of the neat compound exclusively within the fume hood.

    • Use non-sparking tools to handle the container.[7]

    • Keep the primary container tightly closed when not in use.[7][14]

    • Add the compound to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Tightly seal all containers containing the compound or its solutions.

    • Wipe down the designated work area with an appropriate decontaminating solution.

    • Carefully remove the outer pair of gloves while still in the fume hood, disposing of them in the designated halogenated waste container.

    • Remove remaining PPE after exiting the work area.

    • Wash hands thoroughly with soap and water.[6][8]

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup prep1 Verify Fume Hood Certification & Flow prep2 Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep1->prep2 prep3 Prepare & Demarcate Work Surface prep2->prep3 handle1 Weigh Compound & Prepare Solution prep3->handle1 Begin Work handle2 Keep Containers Sealed When Not In Use handle1->handle2 handle3 Execute Experiment handle2->handle3 clean1 Seal All Waste & Product Containers handle3->clean1 Conclude Experiment clean2 Decontaminate Work Surface clean1->clean2 clean3 Dispose of Outer Gloves in Halogenated Waste clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A logical workflow for the safe handling of this compound.

Spill and Emergency Procedures

Immediate and correct response to a spill or exposure is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][14] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[6][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][14]

  • Small Spill (in fume hood): Absorb the spill with an inert material (e.g., sand, vermiculite). Carefully scoop the absorbent material into a designated, sealable container for halogenated waste.[14]

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) office immediately. Do not attempt to clean it up yourself.

Waste Disposal Plan

Due to the presence of fluorine, all waste containing this compound must be treated as halogenated organic waste .

  • Segregation: Never mix fluorinated waste with non-halogenated organic waste.[15] Combustion of mixed waste can produce highly toxic byproducts like hydrogen fluoride.[15]

  • Containerization: Collect all waste—including contaminated gloves, bench paper, and pipette tips—in a clearly labeled, sealable container designated for "Halogenated Organic Waste."

  • Disposal: The sealed waste container must be disposed of through your institution's EHS-approved hazardous waste management program.[16] High-temperature incineration at a specialized facility is the primary recommended disposal method for these compounds.[16][17]

By adhering to these rigorous, evidence-based protocols, you can effectively mitigate the risks associated with handling this compound, ensuring the safety of yourself, your colleagues, and the integrity of your research.

References

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. (n.d.). Environmental Health & Safety, University of Nevada, Reno. Retrieved from [Link]

  • Chemical Waste Containers for Chemical Waste Disposal. (n.d.). RiskAssess. Retrieved from [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Personal Protective Equipment Selection Guide. (2015, July 22). Rutgers Environmental Health and Safety. Retrieved from [Link]

  • Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services. Retrieved from [Link]

  • PSFC Halogenated Solvents. (n.d.). MIT Plasma Science and Fusion Center. Retrieved from [Link]

  • Safety Data Sheet: GST Advantage™ RO 32, 46. (2025, March 18). Chevron. Retrieved from [Link]

  • Personal Protective Equipment: Hands. (2024, May 10). San José State University Environmental Health & Safety. Retrieved from [Link]

  • Ethers. (2024, July 22). Health and Safety Department, University of St Andrews. Retrieved from [Link]

  • What is the safest way to dispose of an old bottle containing fluoride crystals that has been sitting around for years? (2025, April 3). Quora. Retrieved from [Link]

  • Ethers - Handling and control of exposure. (2010, July 19). The University of Edinburgh Health and Safety Department. Retrieved from [Link]

  • Write a brief note on safe handling and storage of ether? (2023, April 22). Brainly.in. Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]

  • Fluorochemicals: Persistent, Dangerous, Avoidable. (2021, August 31). BUND - Friends of the Earth Germany. Retrieved from [Link]

  • Fluorinated Organic Chemicals: A Review. (n.d.). ResearchGate. Retrieved from [Link]

  • Cyclic Ethers and Their Use. (2025, July 4). ResearchGate. Retrieved from [Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine. (2021, March 16). ACS Publications. Retrieved from [Link]

  • Hazard evaluation for oxidation of cyclic ethers. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Fluorocarbons (PFAS)—The Forever Chemicals. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.